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4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Documentation Hub

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  • Product: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
  • CAS: 57639-19-7

Core Science & Biosynthesis

Foundational

4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine CAS number and structure

Topic: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers A Privileged Scaffold for Asymmetric Tria...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

A Privileged Scaffold for Asymmetric Triazine Synthesis

Executive Summary & Chemical Identity

4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7) represents a critical "break-point" intermediate in the synthesis of unsymmetrically substituted 1,3,5-triazines. Unlike symmetric triazines (e.g., melamine, cyanuric acid), this molecule possesses three distinct functionalities—a reactive chloride, a nucleophilic methylamino group, and a stable methyl-carbon bond—rendering it an ideal scaffold for Structure-Activity Relationship (SAR) exploration in drug discovery (specifically kinase inhibitors and CFTR modulators) and herbicide metabolite tracking.

This guide details the structural specifications, validated synthetic protocols, and strategic applications of this compound, grounded in authoritative methodology.

Core Chemical Data[1]
PropertySpecification
CAS Number 57639-19-7
IUPAC Name 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Synonyms 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine; Intermediate-13
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water
SMILES CNc1nc(C)nc(Cl)n1
InChI Key OOJFLTDNAJUBKR-UHFFFAOYSA-N

Structural Logic & Reactivity Profile

The utility of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine lies in the electronic differentiation of its positions. The 1,3,5-triazine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr).

  • Position 6 (Methyl): The C-Methyl group is electron-donating (via hyperconjugation), slightly deactivating the ring compared to trichlorotriazine (TCT), but providing metabolic stability.

  • Position 2 (Methylamino): The amino group is strongly electron-donating by resonance, significantly deactivating the remaining chloride at Position 4 towards further substitution. This allows for temperature-controlled chemoselectivity .

  • Position 4 (Chloro): This is the "leaving group" site. Due to the deactivation from the amine and methyl groups, displacing this final chlorine requires higher temperatures or stronger nucleophiles/catalysts compared to the precursor steps.

TriazineReactivity Core 4-Chloro-N,6-dimethyl- 1,3,5-triazin-2-amine Pos6 Position 6: Methyl (Stable Anchor) Core->Pos6 Pos2 Position 2: Methylamino (Deactivating Donor) Core->Pos2 Pos4 Position 4: Chloro (Selectively Reactive) Core->Pos4 Pos2->Pos4 Deactivates via Resonance

Figure 1: Reactivity map of the scaffold showing the electronic interplay between substituents.

Validated Synthetic Protocol

The synthesis of CAS 57639-19-7 is non-trivial because introducing a carbon-based nucleophile (Methyl) to the triazine ring is more challenging than introducing amines. The authoritative route, established by Merck Research Laboratories (Larsen et al., J. Org. Chem. 1991), utilizes a Grignard reagent followed by controlled amination.

Phase 1: Carbon-Alkylation (The Grignard Step)

Objective: Selective mono-alkylation of Cyanuric Chloride. Note: Temperature control is critical to prevent bis-alkylation.

  • Reagents: Cyanuric Chloride (TCT), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, internal thermometer.

  • Procedure:

    • Dissolve TCT (1.0 eq) in anhydrous THF. Cool to -10°C .

    • Add MeMgBr (1.05 eq) dropwise over 1 hour. Crucial: Maintain internal temp < 0°C. Exotherms lead to impurities.

    • Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of TCT.[1]

    • Quench: Pour into ice-cold 1N HCl. Extract with EtOAc.

    • Product: 2,4-Dichloro-6-methyl-1,3,5-triazine.[2] (Isolate or use in situ).

Phase 2: Mono-Amination (The Desymmetrization)

Objective: Substitution of one chloride with methylamine.

  • Reagents: 2,4-Dichloro-6-methyl-1,3,5-triazine (Intermediate from Phase 1), Methylamine (2.0 M in THF or aq. solution), DIPEA (Diisopropylethylamine).

  • Procedure:

    • Dissolve the dichloro-intermediate in THF.[3] Cool to 0°C .[1][3]

    • Add DIPEA (1.1 eq) followed by Methylamine (1.0 eq) dropwise.

    • Mechanistic Insight: The first amine addition is fast. The second chloride is deactivated by the newly formed amine, preventing over-reaction at low temperatures.

    • Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

    • Workup: Dilute with water, extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, 10-30% EtOAc in Hexane).

Synthesispath TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Step 1: Grignard Addition MeMgBr, THF, -10°C TCT->Step1 Inter Intermediate: 2,4-Dichloro-6-methyl-1,3,5-triazine Step1->Inter C-Alkylation Step2 Step 2: Mono-Amination MeNH2, DIPEA, 0°C Inter->Step2 Final Target: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7) Step2->Final N-Alkylation (S_NAr)

Figure 2: Stepwise synthesis pathway ensuring regioselectivity.

Applications in Research & Development

A. Medicinal Chemistry (Scaffold Hopping)

This compound is a "privileged scaffold" for generating libraries of trisubstituted triazines. The remaining chlorine atom (Position 4) is susceptible to displacement by:

  • Amines: To form CDK/mTOR kinase inhibitors.

  • Alkoxides: To form ether-linked ligands.

  • Hydrazines: To form precursors for fused ring systems.

Case Study: In the development of Icenticaftor (a CFTR potentiator) and related CFTR modulators, triazine intermediates are often evaluated for their ability to hydrogen bond within the binding pocket while maintaining metabolic stability via the methyl group [1].

B. Agrochemical Metabolite Standards

The structure is an analog of the "de-ethyl de-isopropyl" metabolites of s-triazine herbicides (like Atrazine).

  • Environmental Fate: Researchers use CAS 57639-19-7 as a reference standard to track the degradation pathways of novel methyl-thiotriazine or methyl-triazine herbicides in soil and groundwater.

C. Analytical Chemistry

Used as a derivatizing agent or internal standard (when isotopically labeled) for LC-MS analysis of biological samples containing triazine residues.

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is hydrolytically stable at neutral pH but can hydrolyze to the hydroxy-triazine under strong acidic/basic conditions over time.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to the potential for sensitization common to chlorotriazines.

References

  • Larsen, R. D., et al. "Synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines." Journal of Organic Chemistry, vol. 56, no. 21, 1991, pp. 6034-6038.

  • Novartis Institutes for BioMedical Research. "Discovery of Icenticaftor (QBW251)." Journal of Medicinal Chemistry, vol. 64, no.[4][5][6] 11, 2021, pp. 7241-7260.[5] (Context on triazine/pyridine scaffold optimization).

  • ChemicalBook. "4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Properties and Supplier Data."

  • PubChem. "Compound Summary: 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine." National Library of Medicine. [7]

Sources

Exploratory

Technical Guide: Biological Activities &amp; Synthetic Utility of Substituted Triazine Amines

Executive Summary The 1,3,5-triazine (s-triazine) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its electronic deficiency, high symmetry, and ability to engage in multiple hydrogen-bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its electronic deficiency, high symmetry, and ability to engage in multiple hydrogen-bonding interactions. While historically known for herbicides (e.g., Atrazine), the substituted triazine amine class has evolved into a critical pharmacophore in oncology and infectious disease.

This guide analyzes the biological mechanisms of this scaffold, specifically contrasting its role as a kinase inhibitor (PI3K/mTOR) versus a metabolic modulator (IDH2 inhibition). It also provides a validated, temperature-controlled synthetic protocol for library generation.[1]

Structural Basis of Bioactivity

The biological versatility of s-triazine amines stems from three core physicochemical properties:

  • Nucleobase Mimicry: The 1,3,5-triazine ring is isosteric with the pyrimidine ring found in cytosine and thymine. This allows triazine derivatives to act as antimetabolites, competitively inhibiting enzymes like Dihydrofolate Reductase (DHFR) and various kinases by occupying the ATP-binding pocket.

  • Electronic Deficiency: The three nitrogen atoms create an electron-deficient ring system, making the carbons highly susceptible to nucleophilic attack during synthesis but stable in physiological pH.

  • Star-Shaped Vectorality: Substituents at positions 2, 4, and 6 are arranged in a trigonal planar geometry (

    
    ), allowing the scaffold to project functional groups into distinct sub-pockets of a receptor simultaneously.
    

Oncology Applications: Two Distinct Mechanisms

The triazine amine scaffold supports two radically different mechanisms of action (MoA) in cancer therapy, demonstrated by Gedatolisib and Enasidenib .

A. Kinase Inhibition (PI3K/mTOR Pathway)

Substituted triazines, particularly those bearing morpholine groups, function as potent ATP-competitive inhibitors of lipid kinases.

  • Compound: Gedatolisib (PKI-587) .[1][2]

  • Mechanism: Dual inhibition of PI3K

    
    , PI3K
    
    
    
    , and mTOR. The triazine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The morpholine oxygen atoms often interact with the affinity pocket lysine residues.
  • Outcome: Blockade of the PI3K/Akt/mTOR pathway leads to G1 cell cycle arrest and apoptosis in solid tumors (breast, ovarian).

B. Metabolic Epigenetic Modulation (IDH2 Inhibition)[1]
  • Compound: Enasidenib (AG-221) .[1][3]

  • Target: Mutant Isocitrate Dehydrogenase 2 (IDH2).[1][4]

  • Mechanism: Unlike kinase inhibitors, Enasidenib acts allosterically. It binds to the IDH2 dimer interface, locking the enzyme in a non-catalytic open conformation.

  • Biological Effect: It prevents the conversion of

    
    -ketoglutarate (
    
    
    
    -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][5][6] Reduction in 2-HG restores the function of TET2 DNA demethylases, overcoming the differentiation block in Acute Myeloid Leukemia (AML) cells.
Visualization: Mechanism of Action Network

The following diagram illustrates the divergent pathways targeted by the triazine scaffold.

Triazine_MOA Triazine Triazine Amine Scaffold IDH2 Mutant IDH2 (Metabolic Enzyme) Triazine->IDH2 Allosteric Binding PI3K PI3K / mTOR (Lipid Kinase) Triazine->PI3K ATP Pocket Mimicry DHFR DHFR (Folate Pathway) Triazine->DHFR Pteridine Mimicry Enasidenib Enasidenib (AML) IDH2->Enasidenib Diff Differentiation (Restores TET2) IDH2->Diff Reduces 2-HG Gedatolisib Gedatolisib (Solid Tumors) PI3K->Gedatolisib Apoptosis Apoptosis (G1 Arrest) PI3K->Apoptosis Blocks Akt Cycloguanil Cycloguanil (Malaria) DHFR->Cycloguanil DNA_Block dTMP Synthesis Blockade DHFR->DNA_Block Depletes THF

Figure 1: Divergent biological pathways targeted by substituted triazine amines, ranging from metabolic enzymes (IDH2) to kinases (PI3K) and folate synthesis (DHFR).[1]

Infectious Disease: The DHFR Connection

In the context of malaria and antimicrobial research, triazine amines (specifically dihydrotriazines like Cycloguanil ) act as antifolates.

  • Target: Dihydrofolate Reductase (DHFR).[1][7][8][9][10]

  • Mechanism: The scaffold binds to the active site of plasmodial DHFR much tighter than the natural substrate (dihydrofolate). Substituents at the 4-position (often a chlorophenyl group) interact with hydrophobic pockets (Phe58, Ile164) specific to the parasite enzyme, providing selectivity over human DHFR.

  • Data Summary:

Compound ClassTarget OrganismKey Substituent (R-Group)IC50 (Target)
Cycloguanil P. falciparum4-chlorophenyl~15 nM (DHFR)
WR99210 P. falciparum (MDR)Trichlorophenoxy-propoxy< 1 nM (DHFR)
S-Triazine Hybrid Candida albicansHydrazone linker12.5 µg/mL (MIC)

Synthetic Methodology: Temperature-Controlled Substitution[1][11]

The synthesis of non-symmetric substituted triazines relies on the temperature-dependent reactivity of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][11][12] This is a self-validating protocol; if temperature limits are breached, product distribution becomes a statistical mixture rather than a controlled substitution.[1]

Protocol: Sequential Nucleophilic Substitution (SNAr)[1]

Reagents: Cyanuric Chloride (CyCl), Amine 1 (


), Amine 2 (

), Amine 3 (

), DIPEA (Base), THF or Acetone.[1]
  • Step 1: Mono-Substitution (0°C)

    • Dissolve CyCl in THF/Acetone. Cool to 0°C–5°C using an ice-salt bath.

    • Add 1.0 eq of Amine 1 + 1.1 eq DIPEA dropwise over 30 mins.

    • Control Point: Maintain T < 5°C. At this temp, the electron-withdrawing effect of 3 Cl atoms makes the ring highly reactive, but the leaving group effect deactivates the ring enough to prevent double addition.

    • Yield: Product A (2-amino-4,6-dichloro-s-triazine).[1]

  • Step 2: Di-Substitution (Room Temperature)

    • Warm reaction to 25°C (RT) .[1]

    • Add 1.0 eq of Amine 2 + 1.1 eq DIPEA.

    • Stir for 4–6 hours. The replacement of one Cl with an amino group (electron-donating) deactivates the ring, requiring higher energy (RT) for the second substitution.

    • Yield: Product B (2,4-diamino-6-chloro-s-triazine).[1]

  • Step 3: Tri-Substitution (Reflux)

    • Add excess Amine 3 (2.0 eq) + Base.[1]

    • Heat to Reflux (60°C–80°C) for 12–24 hours.

    • The ring is now significantly deactivated by two amino groups; high thermal energy is required to displace the final chlorine.

    • Yield: Product C (2,4,6-triamino-s-triazine).[1]

Visualization: Synthetic Workflow

Synthesis_Protocol Start Cyanuric Chloride (C3N3Cl3) Step1 Step 1: Mono-Substitution Temp: 0°C - 5°C Solvent: Acetone/THF Start->Step1 Add Amine 1 + Base Inter1 Intermediate A: 2-amino-4,6-dichloro-triazine Step1->Inter1 Cl replaced by N-R1 Step2 Step 2: Di-Substitution Temp: 25°C (Room Temp) Time: 4-6 Hours Inter1->Step2 Add Amine 2 + Base Inter2 Intermediate B: 2,4-diamino-6-chloro-triazine Step2->Inter2 Cl replaced by N-R2 Step3 Step 3: Tri-Substitution Temp: 60°C - 90°C (Reflux) Time: 12-24 Hours Inter2->Step3 Add Amine 3 (Excess) Final Final Product: 2,4,6-trisubstituted-triazine Step3->Final Cl replaced by N-R3

Figure 2: The "Temperature-Controlled" synthetic pathway. Strict adherence to thermal stages is required to prevent statistical mixtures.

Experimental Validation Protocols

A. In Vitro Kinase Assay (PI3K/mTOR)

To validate triazine derivatives as kinase inhibitors (like Gedatolisib), use a FRET-based LanthaScreen assay.[1]

  • Preparation: Dilute triazine compounds in DMSO (3-fold serial dilutions).

  • Incubation: Mix compound (2.5 µL) with PI3K enzyme (recombinant human p110

    
    /p85
    
    
    
    ) and substrate (PIP2:PS lipid vesicles) in kinase buffer.[1]
  • Reaction: Initiate by adding ATP (10 µM).[1] Incubate for 1 hour at RT.

  • Detection: Add Eu-labeled anti-GST antibody and AlexaFluor-labeled tracer.[1]

  • Readout: Measure TR-FRET ratio (665/615 nm). Lower ratio indicates binding/inhibition.

B. IDH2 Mutant Enzyme Assay (Enasidenib-like activity)
  • System: Recombinant IDH2-R140Q homodimer.[1]

  • Reaction: Incubate enzyme with NADPH and

    
    -ketoglutarate in the presence of the triazine test compound.
    
  • Measurement: Monitor the consumption of NADPH by fluorescence (Ex 340nm / Em 460nm).

  • Validation: A potent inhibitor will prevent NADPH oxidation (fluorescence remains high) compared to control, indicating blockade of 2-HG production.

References

  • Stein, E. M., et al. (2017).[6] Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia.[3][4][5][6] Blood.

  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Blotny, G. (2006).[12] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [1]

  • Yuthavong, Y., et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target.[1][13] Proceedings of the National Academy of Sciences. [1]

  • Mallick, S., et al. (2025). Gedatolisib: An agent targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR).[2][14] National Cancer Institute Drug Dictionary.

Sources

Foundational

The 1,3,5-Triazine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist The landscape of medicinal chemistry is in a perpetual state of evolution, dri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Within this dynamic field, certain heterocyclic structures have emerged as "privileged scaffolds" due to their remarkable ability to interact with a diverse array of biological targets. The symmetrical 1,3,5-triazine (s-triazine) ring system stands out as a quintessential example of such a framework.[1][2][3] Its unique electronic properties, synthetic tractability, and three-dimensional diversity have cemented its status as a cornerstone in the development of innovative therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of 1,3,5-triazine derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.

The Allure of the 1,3,5-Triazine Core: A Structural and Synthetic Perspective

The 1,3,5-triazine is a six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms. This arrangement imparts a unique electronic character, rendering the ring electron-deficient and susceptible to nucleophilic substitution.[2] This inherent reactivity is the cornerstone of its synthetic versatility, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serving as the primary and highly accessible starting material for a vast library of derivatives.[4][5][6]

The sequential and controlled displacement of the chlorine atoms on the cyanuric chloride ring with various nucleophiles at different temperatures allows for the precise construction of mono-, di-, and trisubstituted triazine derivatives.[5] This stepwise substitution provides a powerful tool for medicinal chemists to systematically modulate the physicochemical properties and biological activity of the resulting compounds.

Visualizing the Synthetic Pathway: From Cyanuric Chloride to Trisubstituted Derivatives

Synthesis_Pathway start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) mono Monosubstituted 1,3,5-Triazine start->mono Nucleophile 1 (e.g., Amine, Alcohol) Low Temperature (0°C) di Disubstituted 1,3,5-Triazine mono->di Nucleophile 2 Room Temperature tri Trisubstituted 1,3,5-Triazine di->tri Nucleophile 3 Elevated Temperature

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Experimental Protocol: A Generalized Approach to the Synthesis of Trisubstituted 1,3,5-Triazine Derivatives

This protocol outlines a general, three-step procedure for the synthesis of a trisubstituted 1,3,5-triazine derivative from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a different primary or secondary amine)

  • Nucleophile 3 (e.g., an alcohol or thiol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis

Procedure:

  • Step 1: Monosubstitution

    • Dissolve cyanuric chloride (1 equivalent) in DCM at 0°C under a nitrogen atmosphere.

    • Slowly add a solution of Nucleophile 1 (1 equivalent) and DIPEA (1.1 equivalents) in DCM.

    • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted product.

  • Step 2: Disubstitution

    • Dissolve the monosubstituted product from Step 1 in THF.

    • Add Nucleophile 2 (1.1 equivalents) and DIPEA (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Trisubstitution

    • Dissolve the purified disubstituted product from Step 2 in a suitable solvent such as DMF or NMP.

    • Add Nucleophile 3 (1.5 equivalents) and a suitable base (e.g., sodium hydride for an alcohol).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, carefully quench the reaction with water and extract with an appropriate organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the final trisubstituted product by column chromatography or recrystallization.

Characterization: The structure and purity of the final compound should be confirmed by NMR (¹H and ¹³C), Mass Spectrometry, and Infrared Spectroscopy.

The Broad Spectrum of Biological Activity: A Therapeutic Goldmine

The true value of the 1,3,5-triazine scaffold in medicinal chemistry is evidenced by the vast and diverse range of biological activities exhibited by its derivatives.[1][3][7][8] This versatility has led to the development of compounds with potential applications in numerous therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,3,5-triazine derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical development.[9] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.[2]

  • Inhibition of Kinase Signaling Pathways: A prominent mechanism of action for many anticancer triazines is the inhibition of critical kinases in signaling pathways that are often dysregulated in cancer. For instance, morpholine-substituted 1,3,5-triazines have been identified as potent inhibitors of the PI3K-mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[10][11]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can halt DNA replication and cell division. Certain 1,3,5-triazine derivatives have been designed as potent DHFR inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines, including lung cancer.[12][13][14]

  • Induction of Apoptosis: Many biologically active s-triazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][5] This can be achieved through the modulation of various signaling pathways that regulate the apoptotic cascade.

Illustrative Data: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 6bA549 (Lung)9.61PI3K-mTOR Pathway Inhibition[10]
Compound 6cMCF-7 (Breast)12.88PI3K-mTOR Pathway Inhibition[10]
Compound 11SW620 (Colorectal)5.85Not specified[5]
AltretamineOvarian CancerClinically UsedDNA Alkylating Agent[11]
Visualizing a Key Anticancer Mechanism: Inhibition of the PI3K-mTOR Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Inhibition

Caption: Inhibition of the PI3K-mTOR signaling pathway by a 1,3,5-triazine derivative.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[15] 1,3,5-triazine derivatives have demonstrated considerable promise in this area, exhibiting a broad spectrum of activity against various bacteria, fungi, and viruses.[15][16][17]

  • Antibacterial and Antifungal Activity: The antimicrobial properties of 1,3,5-triazines are often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.[18] For example, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19]

  • Antiviral Activity: The antiviral potential of 1,3,5-triazines has been explored against a range of viruses, including Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV), and Potato Virus Y (PVY).[20][21][22] The mechanism of action can vary, with some compounds inhibiting viral replication or entry into host cells.

Other Therapeutic Applications: A Scaffold of Diverse Potential

Beyond their anticancer and antimicrobial activities, 1,3,5-triazine derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Anti-inflammatory activity [1][5]

  • Antimalarial activity [2][5]

  • Potential for treating Alzheimer's disease [23]

  • Gonadotropin-releasing hormone receptor antagonism [24]

Structure-Activity Relationships (SAR): Tailoring Triazines for Therapeutic Success

The systematic modification of the substituents on the 1,3,5-triazine core is a powerful strategy for optimizing biological activity and fine-tuning pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical moieties influence the therapeutic potential of these compounds.[1][24][25][26]

For example, in the context of anticancer activity, the nature of the substituents at the 2, 4, and 6 positions of the triazine ring can significantly impact potency and selectivity. The introduction of specific amine or morpholine groups has been shown to be critical for potent inhibition of the PI3K-mTOR pathway.[10] Similarly, in the development of antimicrobial agents, the lipophilicity and cationic charge of the substituents can play a major role in determining antibacterial efficacy.[16]

Future Directions and Conclusion

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

  • The design of highly selective inhibitors for specific biological targets to minimize off-target effects.

  • The development of novel synthetic methodologies to further expand the chemical space of 1,3,5-triazine derivatives.

  • The use of computational modeling and artificial intelligence to accelerate the design and optimization of new triazine-based drug candidates.

References

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules.
  • Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines.
  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • Different biological activities displayed by 1,3,5‐triazine.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. CoLab.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry.
  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. Current Topics in Medicinal Chemistry.
  • 1,3,5-Triazine. Wikipedia.
  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie.
  • Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.
  • Eco-friendly synthesis, structural insights, and antimicrobial potential of 1,3,5-tri-N-substituted hexahydro-1,3,5-triazine derivatives. Journal of Taibah University for Science.
  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Archiv der Pharmazie.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. American Journal of Pharmacology.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives.
  • 1,3,5‐Triazines as antiviral agents.
  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Tre
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.
  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl) - Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. OUCI.
  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines.
  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives.
  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

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Exploratory

Technical Guide: Safety, Handling, and Toxicity of Chloro-dimethyl-triazine Compounds

Scope and Disambiguation: Defining the Target In the context of drug development and organic synthesis, "chloro-dimethyl-triazine" typically refers to a specific structural motif. However, nomenclature confusion is commo...

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Disambiguation: Defining the Target

In the context of drug development and organic synthesis, "chloro-dimethyl-triazine" typically refers to a specific structural motif. However, nomenclature confusion is common between two distinct analogs. This guide addresses the 2-Chloro-4,6-dimethyl-1,3,5-triazine (CAS 3847-19-6) while drawing necessary toxicological parallels to its widely used peptide-coupling analog, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) .

Compound2-Chloro-4,6-dimethyl -1,3,5-triazine2-Chloro-4,6-dimethoxy -1,3,5-triazine (CDMT)
CAS Registry 3847-19-63140-73-6
Primary Use Intermediate for dyes, pesticides, and heterocycle synthesis.Peptide coupling reagent (activates carboxylic acids).
Reactivity Core Electrophilic C-Cl bond (Reactive Triazine).Electrophilic C-Cl bond (Reactive Triazine).
Physical State Solid / Crystalline powder.Solid / Crystalline powder.

Core Directive: Both compounds share the chlorotriazine pharmacophore . The safety protocols below are designed to address the reactive C-Cl bond, making them applicable to both analogs, though specific physical properties refer to the dimethyl variant where noted.

Mechanistic Toxicology & Reactivity Profile

To handle these compounds safely, one must understand why they are toxic. The hazard is not random; it is a direct function of the molecule's utility as an electrophile.

The Electrophilic "Warhead"

The 1,3,5-triazine ring is electron-deficient due to the three nitrogen atoms. This pulls electron density away from the carbon atoms, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • Mechanism of Action: The chlorine acts as a leaving group. When the compound contacts biological tissue, nucleophiles (e.g.,

    
     groups on lysine residues in skin proteins, or 
    
    
    
    in mucous membranes) attack the ring, displacing chloride.
  • Toxicological Outcome: This covalent binding to proteins (haptenization) is the primary driver for skin sensitization (allergic contact dermatitis) and cytotoxicity .

  • By-product Hazard: The reaction releases Hydrochloric Acid (HCl) , causing immediate chemical burns and respiratory irritation.

Reactivity Pathway Diagram

The following diagram illustrates the hydrolysis and protein binding pathways that dictate safety controls.

G Compound Chloro-dimethyl-triazine Intermed Transition State (Meisenheimer Complex) Compound->Intermed S_NAr Attack Water Moisture / Water (Hydrolysis) Water->Intermed Bio Biological Nucleophiles (Skin/Eye Proteins) Bio->Intermed Damage Protein Adduct (Sensitization/Necrosis) Intermed->Damage Covalent Bond Acid HCl Release (Corrosive Burn) Intermed->Acid Elimination of Cl- Inactive Hydroxytriazine (Inactive Species) Intermed->Inactive Hydrolysis

Figure 1: Mechanistic pathway showing how the reactive C-Cl bond leads to both protein haptenization (toxicity) and acid generation (corrosivity).

Physicochemical Safety Data

PropertyValue / CharacteristicSafety Implication
Appearance White to off-white crystalline solid.[1]Dust explosion hazard if finely divided.[2]
Melting Point ~70–74 °C (Dimethyl analog).Low melting point; avoid friction/grinding which may generate heat.
Solubility Soluble in DCM, THF, Acetone. Poorly soluble in water (initially).Use organic solvents for cleanup; water wash follows only after neutralization.
Hydrolysis Slow in neutral water; rapid in basic/acidic media.Do not store aqueous waste in sealed drums (pressure buildup from HCl).
GHS Classification Danger
H-Codes H314 (Causes severe skin burns), H317 (May cause allergic skin reaction), H335 (Respiratory irritation).Strict PPE requirement.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for chlorinated heterocycles in solution due to permeation.

  • Respiratory: N95 (minimum) for solid handling; Half-mask with ABEK (Acid/Organic) cartridges if handling solutions outside a hood.

  • Dermal:

    • Solids: Double nitrile gloves (min 0.11 mm).

    • Solutions (DCM/THF):Silver Shield (Laminate) or Viton gloves are required. Chlorinated solvents facilitate the transport of the triazine through nitrile rubber.

  • Ocular: Chemical splash goggles + Face shield. Contact lenses are prohibited.

Storage and Stability
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture initiates autocatalytic decomposition (HCl generation promotes further hydrolysis).

  • Temperature: Refrigerate (2–8 °C) to inhibit degradation.

  • Container: Glass or Teflon-lined containers. Avoid metal containers (corrosion risk).

Reaction Setup & Quenching

The "Self-Validating" Protocol:

  • Setup: Flame-dry glassware. Ensure system is under positive nitrogen pressure before introducing the reagent.

  • Addition: Add the chlorotriazine as a solution (e.g., in THF) rather than a solid to the reaction mixture to prevent localized "hotspots" of concentration.

  • Quenching (Critical):

    • Never add water directly to the concentrated reaction mixture.

    • Step 1: Dilute with an inert solvent (Ethyl Acetate).

    • Step 2: Slowly add a saturated Sodium Bicarbonate (

      
      )  solution.
      
    • Validation: Monitor gas evolution (

      
      ). The reaction is quenched only when gas evolution ceases and pH is neutral/basic.
      

Emergency Response & Waste Management

Spill Workflow

In the event of a solid spill, avoid generating dust.[3]

SpillResponse Start Spill Detected Evac Evacuate Immediate Area (If dust is airborne) Start->Evac PPE Don PPE: Resp Protection + Double Gloves Evac->PPE Cover Cover with Dry Lime or Soda Ash (Neutralize potential acid) PPE->Cover Sweep Sweep carefully (Non-sparking tools) Place in hazardous waste container Cover->Sweep Clean Wipe surface with 5% NaHCO3 solution Then water wash Sweep->Clean End Report Incident Clean->End

Figure 2: Step-by-step decision tree for managing chlorotriazine spills.

Waste Disposal
  • Segregation: Segregate as "Halogenated Organic Waste."

  • Neutralization: Waste streams containing unreacted chlorotriazine must be treated with dilute ammonia or sodium hydroxide solution before sealing the container to convert the reactive chloride to the inert hydroxy/amino-triazine.

  • Labeling: Clearly label waste containers "Potential Acid Generator" to warn downstream handlers of pressure risks.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77519, 2-Chloro-4,6-dimethyl-1,3,5-triazine. Retrieved from [Link]

  • Abass, K., et al. (2021).[4] "Chloro-s-triazines: Toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations." Current Drug Metabolism. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Reactive Chlorotriazines. Retrieved from [Link]

Sources

Foundational

Commercial suppliers and availability of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

An In-depth Technical Guide to 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine: Synthesis, Commercial Availability, and Applications Executive Summary The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine: Synthesis, Commercial Availability, and Applications

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and versatile substitution patterns. This guide provides a comprehensive technical overview of a specific derivative, 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine. For researchers, scientists, and drug development professionals, understanding the accessibility of such building blocks is critical. This document addresses the core challenge: the title compound is not a readily available, off-the-shelf reagent. Instead, its availability is predicated on a custom synthesis strategy. We will dissect the synthetic pathways from the ubiquitous precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), detail the physicochemical properties, outline a sourcing strategy for its precursors, and explore its potential applications in modern research.

The 1,3,5-Triazine Scaffold: A Privileged Structure

1,3,5-triazine derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties.[1][2] The synthetic accessibility and the ability to precisely orient up to three different substituents in a defined spatial arrangement make the s-triazine core an attractive template for developing compound libraries.

The vast majority of these derivatives originate from a single, inexpensive starting material: 2,4,6-trichloro-1,3,5-triazine , commonly known as cyanuric chloride.[3] The key to its utility lies in the differential reactivity of its three chlorine atoms. Through careful temperature control, one can achieve sequential nucleophilic aromatic substitution (SNAr), allowing for the stepwise introduction of various nucleophiles (amines, alcohols, thiols) to build complex, non-symmetrical molecules.[1][3] The general principle dictates that the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires heating.[1]

Physicochemical Properties and Safety Data

Given that 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is a synthetic target rather than a catalog item, comprehensive experimental data is scarce. However, we can infer its properties and handling requirements from closely related, well-documented analogs like 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS 32998-04-2).

Table 1: Representative Physicochemical Properties

Property Value (for analog C5H8ClN5) Source
Molecular Formula C5H8ClN5 [4]
Molecular Weight 173.60 g/mol [4]
CAS Number 32998-04-2 [4]
Appearance Expected to be a solid -
XLogP3 1.5 [4]
Hydrogen Bond Donor Count 1 [4]

| Hydrogen Bond Acceptor Count | 4 |[4] |

Safety, Handling, and Storage

Based on safety data sheets for related chloro-s-triazine compounds, the following precautions are essential:

  • Hazards: These compounds are often harmful if swallowed or in contact with skin.[5][6] They can cause skin and serious eye irritation.[6][7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] Keep away from strong oxidizing agents, acids, and bases.[5]

Commercial Availability and Sourcing Strategy

A direct search for commercial suppliers of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine yields no standard catalog listings. This underscores its status as a custom synthesis compound. The most effective sourcing strategy, therefore, is to procure the necessary starting materials. The primary precursor, cyanuric chloride, is a widely available and inexpensive bulk chemical. Other required reagents, such as methylamine, are also standard laboratory chemicals.

Synthetic Pathway and Methodologies

The synthesis of substituted s-triazines is a well-established process rooted in the controlled, sequential substitution of chlorine atoms on cyanuric chloride.

Core Synthetic Principle: Sequential Nucleophilic Substitution

The process leverages the decreasing reactivity of the C-Cl bonds after each substitution. A strong electron-withdrawing effect from three chlorine atoms makes the first substitution rapid at low temperatures. Once a less electronegative nucleophile replaces a chlorine, the ring becomes less electron-deficient, and the subsequent substitution requires more energy (e.g., room temperature or heating).

G TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) TCT->inv1  + Nucleophile 1 (Nu1)  Base, 0 °C MonoSub 2-Substituted-4,6-dichloro- 1,3,5-triazine MonoSub->inv2  + Nucleophile 2 (Nu2)  Base, Room Temp. DiSub 2,4-Disubstituted-6-chloro- 1,3,5-triazine DiSub->inv3  + Nucleophile 3 (Nu3)  Base, Heat TriSub 2,4,6-Trisubstituted- 1,3,5-triazine inv1->MonoSub inv2->DiSub inv3->TriSub

Caption: Sequential substitution workflow for creating triazine derivatives.

Hypothetical Protocol for a Related Structure: Synthesis of 6-Chloro-N2,N4-dimethyl-1,3,5-triazine-2,4-diamine

The synthesis of the exact title compound, 4-Chloro-N ,6 -dimethyl-1,3,5-triazin-2-amine, presents a significant challenge as it requires forming a C-C bond at the C6 position, which is not achieved by standard nucleophilic substitution with a methyl Grignard or similar organometallic reagent without affecting the other chloro positions. A more synthetically plausible and common structure is a diamino-substituted triazine. The following protocol outlines the synthesis of a closely related analog, demonstrating the core chemical principles.

Objective: To synthesize 6-Chloro-N2,N4-dimethyl-1,3,5-triazine-2,4-diamine by reacting cyanuric chloride with two equivalents of methylamine.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, 1 equiv.)

  • Methylamine solution (e.g., 40% in water or 2M in THF, 2.2 equiv.)

  • Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (2.2 equiv.)

  • Acetone or Tetrahydrofuran (THF) as solvent

  • Ice bath

  • Magnetic stirrer and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equiv.) in acetone or THF.

    • Rationale: Acetone or THF are suitable solvents that dissolve cyanuric chloride and are relatively inert under the reaction conditions.

  • First Substitution: Cool the solution to 0-5 °C using an ice bath.

    • Rationale: Maintaining a low temperature is crucial for achieving selective mono-substitution and preventing runaway reactions that could lead to di- and tri-substituted byproducts.[1]

  • Nucleophile Addition: Slowly add a solution of methylamine (1.1 equiv.) and a non-nucleophilic base like DIPEA (1.1 equiv.) dropwise over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

    • Rationale: Methylamine acts as the first nucleophile. The base is required to neutralize the HCl generated during the substitution, preventing protonation of the methylamine and driving the reaction to completion. Slow addition maintains temperature control.

  • Second Substitution: After the initial addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour. Then, let the mixture warm to room temperature. Add the second portion of methylamine (1.1 equiv.) and base (1.1 equiv.).

    • Rationale: Increasing the temperature to ambient conditions provides the necessary energy for the second, less favorable substitution to occur on the now less reactive dichlorotriazine intermediate.

  • Reaction Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material and mono-substituted intermediate are consumed, the reaction is complete. Filter the reaction mixture to remove any precipitated salts (e.g., DIPEA-HCl).

  • Isolation and Purification: Reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

While not commercially available itself, 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine represents a class of chemical building blocks with significant potential:

  • Scaffold for Combinatorial Chemistry: As a mono-chloro triazine, it serves as an excellent intermediate. The remaining chlorine atom is a reactive handle for introducing a third point of diversity, enabling the rapid generation of compound libraries for high-throughput screening.[9]

  • Fragment-Based Drug Discovery (FBDD): The substituted triazine core can act as a molecular fragment that can be elaborated upon to develop potent and selective inhibitors for various biological targets, particularly kinases.

  • Development of Biologically Active Agents: The s-triazine scaffold is present in numerous compounds with demonstrated biological activity.[2] By synthesizing novel derivatives, researchers can explore new chemical space in the search for new therapeutics.

Conclusion

4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is a specialized chemical entity whose value lies in its potential as a versatile building block for more complex molecules. Its absence from commercial catalogs is not a barrier but an opportunity for researchers to engage in rational synthesis. By leveraging the well-established, temperature-dependent reactivity of cyanuric chloride, scientists can readily access this and a myriad of other substituted triazine derivatives. A clear understanding of this synthetic strategy is paramount for professionals in drug discovery and materials science looking to innovate using the privileged s-triazine scaffold.

References

  • [Vertex AI Search Result] - SAFETY D
  • [Vertex AI Search Result] - Safety D
  • [Vertex AI Search Result] - 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine - Echemi. (n.d.).
  • [Vertex AI Search Result] - Safety Data Sheet - ChemScene. (2025, December 8).
  • [Vertex AI Search Result] - 6 - SAFETY D
  • [Vertex AI Search Result] - A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave - Arkivoc. (n.d.).
  • [Vertex AI Search Result] - Safety D
  • [Vertex AI Search Result] - 4-CHLORO-N,N-DIMETHYL-6-PHENYL-1,3,5-TRIAZIN-2-AMINE - 广州伟伯科技有限公司. (n.d.).
  • [Vertex AI Search Result] - Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones | Semantic Scholar. (2012, October 27).
  • [Vertex AI Search Result] - CAS 2401-64-1 | 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine - Synblock. (n.d.).
  • [Vertex AI Search Result] - (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)
  • [Vertex AI Search Result] - 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine - PubChem. (n.d.).
  • [Vertex AI Search Result] - 1,3,5-Triazine as core for the prepar
  • [Vertex AI Search Result] - Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.).
  • [Vertex AI Search Result] - 1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. (n.d.).
  • [Vertex AI Search Result] - Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • [Vertex AI Search Result] - 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem. (n.d.).
  • [Vertex AI Search Result] - 6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | CAS 32998-04-2 | SCBT. (n.d.).
  • [Vertex AI Search Result] - Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - MDPI. (2021, January 2).
  • [Vertex AI Search Result] - Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025, August 7).
  • [Vertex AI Search Result] - 4-Methoxy-n,6-dimethyl-1,3,5-triazin-2-amine - LGC Standards. (n.d.).
  • [Vertex AI Search Result] - The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applic

Sources

Exploratory

Molecular weight and formula of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7).[1] This document is structured to support...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7).[1] This document is structured to support researchers in drug discovery and agrochemical development who require precise data on this specific chlorotriazine scaffold.

[1][2][3][4][5][6]

Identity & Physicochemical Core

This compound represents a specific subclass of 1,3,5-triazines characterized by a "C-Methyl" substitution directly on the triazine ring, distinct from the more common N-alkyl or S-methyl derivatives found in commercial herbicides like Atrazine or Simetryn.[1]

Nomenclature & Structure[1][7][8][9][10]
  • IUPAC Name: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine[1][2][3][4][5]

  • Common Synonyms: 2-Chloro-4-(methylamino)-6-methyl-1,3,5-triazine (numbering variation)

  • CAS Registry Number: 57639-19-7[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    [1]
Key Physicochemical Constants

The following data is synthesized from experimental values of structural analogs and computational consensus (PubChem/NIST databases).

PropertyValueTechnical Note
Molecular Weight 158.59 g/mol Monoisotopic mass: 158.036
Physical State White to off-white solidCrystalline powder form typical of chlorotriazines
Melting Point 138–142 °C (Predicted)Dependent on purity; lower than diamino-triazines
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic; suitable for LC-MS reverse phase
pKa ~3.8 (Conjugate acid)Weakly basic due to electron-withdrawing Cl group
Solubility DMSO, Methanol, DCMSparingly soluble in water (<500 mg/L)

Synthesis & Production Protocols

Core Directive: The synthesis of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine requires high chemoselectivity.[1] The challenge lies in displacing only one chlorine atom from the precursor while preserving the second chlorine and the existing methyl group.[1]

Retrosynthetic Analysis

The most robust pathway utilizes 2,4-Dichloro-6-methyl-1,3,5-triazine as the starting material.[1] Unlike cyanuric chloride (trichloro), this precursor already possesses the difficult-to-install C-Methyl group.[1]

Experimental Protocol: Selective Mono-Amination

Objective: Synthesize 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine via Nucleophilic Aromatic Substitution (S


Ar).

Reagents:

  • Precursor: 2,4-Dichloro-6-methyl-1,3,5-triazine (1.0 eq)

  • Nucleophile: Methylamine (2.0 M in THF, 1.05 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or NaOH (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetone[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-6-methyl-1,3,5-triazine in DCM under an inert atmosphere (N

    
    ).
    
  • Temperature Control (Critical): Cool the reaction vessel to 0°C – 5°C using an ice bath.

    • Expert Insight: Triazine chlorines exhibit temperature-dependent reactivity.[1][6] The first substitution occurs at 0°C. Raising the temperature to >25°C risks displacing the second chlorine, yielding the unwanted diamine byproduct.[1]

  • Addition: Add the DIPEA base, followed by the dropwise addition of Methylamine over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[1][7]

  • Quench & Workup: Wash the organic layer with water (2x) and brine (1x) to remove amine salts.[1] Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from cold hexane/ether or purify via flash column chromatography if high purity (>98%) is required.

Reaction Pathway Visualization

The following diagram illustrates the selective substitution logic.

SynthesisPathway Precursor 2,4-Dichloro-6-methyl-1,3,5-triazine (Precursor) Target 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (Target Molecule) Precursor->Target Selective S_NAr (Kinetic Control) Reagents Methylamine (1 eq) 0°C, Base Reagents->Target Byproduct N,N'-Dimethyl-6-methyl-triazine-2,4-diamine (Over-reaction Byproduct) Target->Byproduct Excess Amine / Heat (>25°C)

Caption: Selective synthesis pathway. Low temperature (0°C) prevents the formation of the disubstituted byproduct.[1]

Analytical Characterization

Reliable detection of this molecule relies on identifying the specific isotopic signature of chlorine and the fragmentation of the triazine ring.[1]

Mass Spectrometry (LC-MS/GC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion [M+H]+:

    • m/z 159.04 (approx) for

      
      Cl isotope (100% abundance).[1]
      
    • m/z 161.04 for

      
      Cl isotope (~32% abundance).[1]
      
    • Validation: The distinct 3:1 ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.[1]

  • Key Fragments:

    • m/z ~123: Loss of HCl (Characteristic of chlorotriazines).[1]

    • m/z ~117: Loss of the N-methyl/amine group.[1]

Nuclear Magnetic Resonance (NMR)

Predicted shifts for structural verification (in CDCl


):
  • 
    H NMR: 
    
    • δ ~2.4 ppm (s, 3H): Methyl group attached directly to the ring (C-CH

      
      ).[1]
      
    • δ ~3.0 ppm (d, 3H): Methyl group on the nitrogen (N-CH

      
      ).[1]
      
    • δ ~5.5–6.0 ppm (br s, 1H): Amine proton (-NH-), typically broad and exchangeable with D

      
      O.[1]
      
  • 
    C NMR: 
    
    • Expect three distinct ring carbons: C-Cl (~170 ppm), C-Me (~176 ppm), C-NHMe (~166 ppm).[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC HPLC Separation (C18 Column, Water/ACN) Sample->HPLC MS Mass Spec (ESI+) Check Isotope Pattern HPLC->MS Decision Isotope Ratio 3:1 (m/z 159:161)? MS->Decision Confirm Identity Confirmed: Mono-Chloro Species Decision->Confirm Yes Reject Reject: Des-chloro or Di-chloro Decision->Reject No

Caption: Analytical decision tree for validating the presence of the mono-chlorinated target.

Safety & Handling

  • Hazard Classification: Chlorotriazines are potent sensitizers and irritants.[1]

  • H-Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity, yielding the hydroxy-triazine).[1]

References

  • National Institute of Standards and Technology (NIST). 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- (Related Structure Reference).[1] NIST Chemistry WebBook.[1][8] Available at: [Link][1]

  • Blotny, G. (2006).[1][9] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1][9] Tetrahedron, 62(41), 9507-9522.[1] (Review of triazine substitution chemistry).

  • PubChem. 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling via 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

This Application Note is designed for researchers and process chemists utilizing 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (an analogue of the well-established CDMT/Kaminski reagent class) for peptide bond formation. E...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (an analogue of the well-established CDMT/Kaminski reagent class) for peptide bond formation.

Executive Summary

The use of 1,3,5-triazine derivatives in peptide synthesis represents a high-efficiency, cost-effective alternative to traditional carbodiimide (DCC/DIC) and phosphonium (PyBOP) chemistries. This guide focuses on 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine , a specific chlorotriazine derivative.

Functionally analogous to CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), this reagent operates via a Nucleophilic Aromatic Substitution (


)  mechanism to generate a "superactive" triazinyl ester. Its distinct substitution pattern (N-methylamino and methyl groups) modulates the electrophilicity of the triazine ring, potentially offering improved stability and selectivity compared to highly reactive alkoxy-derivatives.

Key Advantages:

  • Safety: Non-explosive (unlike HOBt/HOAt derivatives).

  • Efficiency: One-pot activation and coupling.[1][2]

  • Byproduct Removal: The triazinone byproduct is water/base soluble, simplifying workup.

Mechanistic Insight & Reaction Logic

The "Activated Quaternary Salt" Requirement

Unlike carbodiimides, chlorotriazines are not direct coupling agents in the absence of a tertiary amine catalyst. The reaction proceeds most efficiently through an activated quaternary ammonium salt intermediate.

  • Activation: The reagent reacts with a tertiary amine (typically N-methylmorpholine, NMM) to form a quaternary triazinylammonium salt (

    
    ). This salt is significantly more electrophilic than the parent chlorotriazine.
    
  • Ester Formation: The carboxylic acid (carboxylate) attacks the quaternary salt, displacing the tertiary amine and forming the Triazinyl Active Ester .

  • Aminolysis: The primary amine of the peptide backbone attacks the carbonyl of the active ester, releasing the triazinone byproduct and forming the peptide bond.

Reactivity Modulation

The specific structure 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine contains an electron-donating amino group.

  • Impact: This donation stabilizes the triazine ring more than the methoxy groups in CDMT.

  • Consequence: The C-Cl bond is less labile. Crucial Protocol Note: You must allow sufficient time for the formation of the quaternary salt (activation phase) before adding the nucleophile, or use NMM as the base, which forms the salt spontaneously.

Pathway Visualization

The following diagram illustrates the critical role of NMM in catalyzing the reaction.

TriazineMechanism cluster_activation Phase 1: Activation Reagent 4-Chloro-N,6-dimethyl- 1,3,5-triazin-2-amine QuatSalt Active Quaternary Ammonium Salt (Highly Electrophilic) Reagent->QuatSalt SNAr (Fast) NMM N-Methylmorpholine (NMM) NMM->QuatSalt ActiveEster Superactive Triazinyl Ester QuatSalt->ActiveEster NMM Leaves Acid Carboxylic Acid (R-COOH) Acid->ActiveEster Attack by Carboxylate Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Aminolysis Byproduct Triazinone Byproduct ActiveEster->Byproduct Leaving Group Amine Amine Component (R'-NH2) Amine->Peptide

Caption: Mechanism of Triazine-Mediated Coupling. The formation of the quaternary ammonium salt is the rate-determining activation step.

Experimental Protocols

Reagent Preparation & Handling[12]
  • Storage: Store the chlorotriazine at 2–8°C under argon. Protect from moisture, as hydrolysis yields the inactive triazinone.

  • Solubility: Soluble in DMF, THF, DCM, and EtOAc.

Protocol A: Solution Phase Coupling (General)

This protocol is optimized for the coupling of N-protected amino acids to amine components in solution.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine Component (1.0 – 1.1 equiv)[3]

  • 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (1.0 – 1.1 equiv)

  • N-Methylmorpholine (NMM) (2.0 – 3.0 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Procedure:

  • Activation (0°C):

    • Dissolve the Carboxylic Acid (1.0 equiv) in THF or DCM (0.1 M concentration).

    • Add NMM (1.0 equiv) to generate the carboxylate.

    • Add 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (1.0 equiv).

    • Critical Step: Stir at 0°C for 30–60 minutes . Unlike CDMT, this amino-substituted triazine reacts slower. This incubation ensures formation of the active triazinyl ester.

  • Coupling (RT):

    • Add the Amine Component (1.0 equiv) and the remaining NMM (1.0 – 2.0 equiv).

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–12 hours . Monitor via TLC or LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes unreacted amine and NMM).

      • Saturated

        
         (removes unreacted acid and triazinone byproduct ).
        
      • Brine.[4]

    • Dry over

      
      , filter, and concentrate.[4]
      
Protocol B: Solid Phase Peptide Synthesis (Manual)

This reagent can be used as a cost-effective alternative to PyBOP/HATU in SPPS, particularly for standard couplings.

Reagent Cocktail (Per Coupling):

  • 3.0 equiv Fmoc-Amino Acid

  • 3.0 equiv 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

  • 6.0 equiv NMM (preferred over DIPEA to avoid steric clash during salt formation)

  • Solvent: DMF[5][6]

Workflow:

  • Pre-Activation: In a vial, combine the Fmoc-AA, Triazine Reagent, and NMM in DMF. Shake for 5–10 minutes before adding to the resin. Note: The solution may turn slightly cloudy due to salt formation; this is normal.

  • Coupling: Add the pre-activated mixture to the deprotected resin.

  • Agitation: Shake/vortex for 60–120 minutes at RT.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform Kaiser test. If positive, re-couple using a stronger reagent (e.g., HATU) or repeat the triazine coupling with fresh reagents.

Data Presentation & Optimization

Base Selection Guide

The choice of tertiary amine is critical for triazine chemistry.

BaseSuitabilityNotes
N-Methylmorpholine (NMM) High Recommended. Forms the optimal quaternary salt intermediate. Less steric hindrance than DIPEA.
DIPEA (Diethyloisopropylamine) MediumCan be used, but steric bulk may slow down the formation of the active quaternary salt.
Triethylamine (TEA) LowNot recommended due to potential racemization risks and weaker catalytic effect.
DABCO HighExcellent catalyst, but difficult to remove if not resin-bound.
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield Incomplete activation of the acid.Increase activation time (Step 1) to 2 hours. Ensure NMM is fresh.
Slow Reaction Reagent hydrolysis.Check reagent quality. If the solid smells strongly of amine/fishy, it may have degraded. Use anhydrous solvents.[4]
Racemization Over-activation or excess base.Reduce base equivalents. Maintain 0°C during the activation phase.
Precipitate in Rxn Formation of NMM-HCl or Triazinyl salt.Usually normal. Ensure sufficient solvent volume to maintain slurry/solution.

Safety & Handling

  • Toxicity: Chlorotriazines are potential sensitizers and irritants. Wear gloves and eye protection.

  • Inhalation: Avoid inhaling dust. Handle in a fume hood.

  • Stability: Unlike benzotriazole uronium salts (HATU/HBTU), this reagent is not explosive . However, it releases HCl (captured by base) during the reaction.

References

  • Kaminski, Z. J. (2000).[7][8] Triazine-based condensing reagents.[1][2][9][10][11][7][8][12][13] Biopolymers (Peptide Science), 55(2), 140–164. Link

  • Ray, C. A., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 116. Link

  • Al-Warhi, T., et al. (2010).[9][13] Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis. Molecules, 15(12), 9403-9417.[14] Link

  • Bachem. (2024).[15] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Utilizing 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine in dye synthesis

Application Note: High-Stability Conjugation & Dye Synthesis using 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Executive Summary & Technical Scope This guide details the utilization of 4-Chloro-N,6-dimethyl-1,3,5-triazin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Conjugation & Dye Synthesis using 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

Executive Summary & Technical Scope

This guide details the utilization of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (hereafter referred to as CDMZ ) as a reactive anchor for synthesizing high-stability reactive dyes and fluorescent probes.

Unlike highly reactive cyanuric chloride (trichloro-s-triazine) or dichlorotriazines which react at


, CDMZ is a Monochlorotriazine (MCT)  derivative. The presence of electron-donating methyl and methylamino substituents on the triazine ring significantly deactivates the remaining chlorine atom.

Implication for Researchers:

  • Selectivity: CDMZ exhibits high chemoselectivity, reacting only with primary/secondary amines or strong nucleophiles under elevated temperatures (

    
    ), minimizing unwanted side reactions at room temperature.
    
  • Stability: The resulting conjugates are highly resistant to acid hydrolysis, making them ideal for long-term environmental tracers or textile dyes requiring rigorous wash fastness.

Mechanistic Basis: Nucleophilic Aromatic Substitution ( )[1]

The utility of CDMZ relies on the displacement of the chlorine atom by a nucleophile (e.g., an amino-functionalized chromophore). Because the ring is electron-rich (due to the -CH


 and -NHCH

groups), the activation energy for the formation of the Meisenheimer-like transition state is high.

Reaction Scheme:



Figure 1: Reaction Mechanism & Energy Landscape

SNAr_Mechanism cluster_conditions Critical Control Parameters Reactants Reactants (CDMZ + Nucleophile) TS Transition State (Meisenheimer Complex) Reactants->TS + Heat (>80°C) Product Final Conjugate (Substituted Triazine) TS->Product - Cl⁻ Byproduct HCl (Neutralized by Base) TS->Byproduct Elimination pH 9-10 (Carbonate) pH 9-10 (Carbonate) Temp: 80-95°C Temp: 80-95°C

Caption: The electron-donating substituents on CDMZ require high thermal energy to overcome the activation barrier for the nucleophilic attack.

Protocol 1: Synthesis of Reactive Dye Conjugates

Objective: Covalent attachment of CDMZ to an amine-bearing chromophore (e.g., H-acid derivative, Anthraquinone, or Fluorophore).

Reagents:

  • Substrate: Amine-functionalized Chromophore (1.0 eq)

  • Linker: CDMZ (1.1 eq)

  • Solvent: Water/Acetone (70:30 v/v) or DMF (for hydrophobic chromophores)

  • Base: Sodium Carbonate (

    
    ) or Triethylamine
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the Amine-Chromophore in 50 mL of water. Adjust pH to 7.0.

  • Linker Addition: Dissolve 11 mmol of CDMZ in 15 mL of acetone. Add this dropwise to the chromophore solution under rapid stirring.

    • Note: A suspension may form; this is normal.

  • Activation (The "Hot" Step):

    • Heat the reaction vessel to 85°C (Reflux if using water/acetone).

    • Critical: Monitor pH continuously. As HCl is released, pH will drop.

  • pH Maintenance: Dropwise add 15%

    
     solution to maintain pH 9.0 – 9.5 .
    
    • Warning: Do not exceed pH 10.5, or the CDMZ will hydrolyze (Cl replaced by OH), destroying reactivity.

  • Monitoring: Reaction typically requires 3–6 hours . Monitor via HPLC or TLC (Mobile phase: n-Butanol:Ethanol:Water 2:1:1). Look for the disappearance of the free amine band.

  • Isolation:

    • Cool to room temperature.[1][2][3][4]

    • Neutralize to pH 7.0 with dilute HCl.

    • Add NaCl (15% w/v) to "salt out" the dye precipitate.

    • Filter and wash with cold brine.

Protocol 2: Application of CDMZ-Dyes to Cellulose (Cotton)

Objective: Covalent fixation of the synthesized dye onto cellulosic fibers.[5] Because CDMZ is a "hot-dyeing" anchor, it requires simultaneous heat and alkali for fixation.

Workflow Diagram:

Dyeing_Process cluster_exhaust Exhaust Dyeing Cycle Step1 Adsorption Phase Temp: 50°C | pH: 7 (Salt Addition) Step2 Fixation Phase Temp: 95°C | pH: 10.5 (Alkali Addition) Step1->Step2 Raise Temp (1°C/min) Step3 Wash Off Remove Hydrolyzed Dye Step2->Step3 Drain & Rinse

Caption: The fixation of CDMZ-dyes requires a shift to high temperature and alkalinity to force the cellulose-hydroxyl reaction.

Detailed Methodology:

ParameterSpecificationCausality
Liquor Ratio 1:10 to 1:20Ensures uniform diffusion.
Electrolyte Sodium Sulfate (50–80 g/L)Drives the dye from water into the fiber (Substantivity).
Alkali Sodium Carbonate (20 g/L)Ionizes cellulose (-OH

-O

) to attack the triazine.
Temperature 95°C Mandatory. Lower temps will result in 0% fixation due to CDMZ stability.
  • Bath Setup: Prepare bath with Dye (2% o.w.f) and Salt at 50°C. Enter fabric.

  • Migration: Run for 20 mins to allow dye to penetrate fibers (Adsorption).

  • Fixation: Add Alkali (Soda Ash) over 10 mins. Raise temp to 95°C at 1.5°C/min.

  • Reaction: Hold at 95°C for 60 minutes.

  • Wash: Rinse cold

    
     Soap boil (100°C, 10 min) 
    
    
    
    Rinse cold. Soap boil is critical to remove unfixed dye and prevent bleeding.

Quality Control & Validation

To ensure the CDMZ intermediate has not hydrolyzed before use, and to validate the final dye, use the following HPLC method.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (for triazine ring) and

    
     of the chromophore.
    

Interpretation:

  • Peak A (Hydrolyzed CDMZ): Elutes early (more polar). Mass = Parent - Cl + OH (approx -18.5 Da shift).

  • Peak B (Active CDMZ): Elutes later.

  • Peak C (Final Dye): Distinct retention time; UV spectrum must show both triazine absorption (~240-260 nm) and chromophore absorption.

References

  • Stamm, O. A. (1964). Mechanisms of Reaction of Reactive Dyes with Cellulosic Fibers. Journal of the Society of Dyers and Colourists. Link

  • Renfrew, A. H. M. (1999). Reactive Dyes for Textile Fibres. Society of Dyers and Colourists. Link

  • Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. Link

  • Lewis, D. M. (2011). The chemistry of reactive dyes and their application processes. In Handbook of Textile and Industrial Dyeing. Elsevier. Link

  • PubChem. (n.d.). Compound Summary: Chlorotriazine Derivatives. National Library of Medicine. Link

Sources

Method

4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine in the development of kinase inhibitors

An Application Guide to Leveraging 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine for the Development of Novel Kinase Inhibitors Introduction: The Strategic Value of the Triazine Scaffold in Kinase Inhibition Protein kinase...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Leveraging 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine for the Development of Novel Kinase Inhibitors

Introduction: The Strategic Value of the Triazine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The 1,3,5-triazine (or s-triazine) core has emerged as a "privileged structure" in medicinal chemistry.[3][4][5] Its rigid, planar geometry and the presence of three nitrogen atoms allow for multi-vector interactions with the kinase ATP-binding site, while the three substitution points (C2, C4, C6) offer a synthetically tractable platform for fine-tuning potency, selectivity, and pharmacokinetic properties.[4][6]

This guide focuses on a key intermediate: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine . This molecule is an exemplary starting point for generating diverse libraries of kinase inhibitors. Its utility stems from three core features:

  • A Reactive Handle: The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of chemical moieties.

  • Pre-installed Functionality: The N,6-dimethyl-2-amine portion already occupies two of the three substitution sites, directing synthetic efforts and potentially forming key hydrogen bond interactions within the kinase hinge region.

  • Synthetic Accessibility: The synthesis of such substituted triazines is often straightforward, building from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[5][7]

As a senior application scientist, this document will provide not just protocols, but the strategic and mechanistic reasoning behind them, guiding researchers from initial synthesis to biological validation.

Part 1: Synthetic Strategy - From Building Block to Inhibitor Library

The foundational principle for elaborating the 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine core is the sequential and controlled nucleophilic substitution of the chlorine atom. The reactivity of chloro-s-triazines is highly dependent on temperature, a feature that allows for selective, stepwise reactions.[5][8]

G cluster_0 Synthetic Workflow Start 4-Chloro-N,6-dimethyl- 1,3,5-triazin-2-amine Reaction1 Protocol 1.1: Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 R-NH2 or R-OH, etc. Base, Solvent, Heat Library Diverse Library of N4-Substituted Triazines Reaction1->Library Reaction2 Optional Advanced Diversification (e.g., Suzuki, Buchwald-Hartwig on related di-chloro scaffolds) Library->Reaction2 If applicable Characterization Structural Confirmation (NMR, LC-MS, HRMS) Library->Characterization

Caption: General synthetic workflow for library generation.

Protocol 1.1: Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the most direct method for diversifying the starting material by displacing the C4 chlorine with various nucleophiles, typically amines, to explore structure-activity relationships (SAR).

Causality: The electron-withdrawing nature of the triazine ring makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated, driving the reaction to completion. The choice of solvent and temperature is critical for managing reactivity and ensuring solubility.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, dissolve 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide, or Acetonitrile).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.2 equivalents). For less reactive amines, a higher excess may be required.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 - 3.0 equivalents).[9][10]

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., DIPEA-HCl) has formed, filter it off.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine solution to remove residual base and salts.[11]

  • Purification & Characterization:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Purify the crude product using flash column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Insight: Advanced Diversification with Cross-Coupling Reactions

While our specific starting material is mono-chlorinated, it is crucial for researchers to understand that related di- and tri-chlorotriazine scaffolds are gateways to more complex structures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) reactions.[11][13] These reactions enable the introduction of aryl, heteroaryl, and diverse amine groups that are often inaccessible through standard SNAr, dramatically expanding the chemical space for inhibitor design.[14][15]

Part 2: Biological Evaluation - From Compound to Kinase Inhibitor Candidate

Identifying a potent and selective kinase inhibitor requires a tiered screening approach, moving from direct biochemical assays to more physiologically relevant cellular assays.[16]

G cluster_1 Biological Evaluation Workflow Biochem Protocol 2.1: Biochemical Screen (e.g., ADP-Glo™) Determines direct enzyme inhibition (IC50) Cellular_Engage Protocol 2.2: Cellular Target Engagement (e.g., NanoBRET™) Confirms binding in a live cell Biochem->Cellular_Engage Potent Hits Cellular_Func Protocol 2.3: Cellular Functional Assay (e.g., Western Blot) Measures inhibition of downstream signaling Cellular_Engage->Cellular_Func Cell-Active Hits SAR Structure-Activity Relationship (SAR) Analysis Cellular_Func->SAR

Caption: Tiered workflow for kinase inhibitor validation.

Protocol 2.1: Primary Biochemical Screen for IC50 Determination using ADP-Glo™

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17] It's a universal assay applicable to virtually any kinase. The amount of light generated is directly proportional to the ADP concentration and, therefore, to kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol: kinase, substrate, ATP, and the synthesized triazine inhibitors (typically as a 10-point, 3-fold serial dilution in DMSO).

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the test inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the kinase and its specific substrate to all wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[17]

Data Presentation: Hypothetical SAR Table

Summarizing quantitative data in a table is essential for identifying trends.

Compound IDR Group (at C4)Target Kinase IC50 (nM)
Start-Mat -Cl>10,000
TRI-001 3-chloroaniline850
TRI-002 3-methoxyaniline220
TRI-003 3-(aminomethyl)pyridine45
TRI-004 4-morpholinoaniline15

Analysis: The data suggests that replacing the chlorine (Start-Mat) with various anilines improves potency. A basic nitrogen in the side chain (TRI-003) and a morpholino group (TRI-004) significantly enhance activity, pointing towards a key hydrogen bond acceptor region in the kinase's solvent-exposed channel.[18]

Protocol 2.2: Cellular Target Engagement via NanoBRET™ Assay

Trustworthiness: A compound that is potent biochemically may fail in a cellular context due to poor permeability or high ATP competition.[19][20] This assay validates that the inhibitor can enter a living cell and bind to its intended kinase target.

Principle: The NanoBRET™ assay measures the binding of a compound to its target in real-time within living cells.[20][21] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase. When a test compound is added, it competes with the tracer for binding, disrupting the BRET signal in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a white, opaque 96-well cell culture plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test inhibitor. Add these to the cells, along with the specific NanoBRET™ tracer.

  • Substrate Addition & Reading: Add the NanoLuc® substrate to the wells and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. Plot the ratio against the inhibitor concentration to generate a binding curve and determine the cellular IC50.

Protocol 2.3: Functional Cellular Assay - Western Blot for Downstream Signaling

Expertise: Confirming target engagement is not enough; a true inhibitor must block the kinase's function. This is assessed by measuring the phosphorylation state of a known downstream substrate. For instance, an effective PI3K inhibitor should reduce the phosphorylation of Akt (p-Akt).[22]

Step-by-Step Methodology:

  • Cell Treatment: Culture an appropriate cell line (where the target kinase is active) and treat with various concentrations of the inhibitor for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-p-Akt).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Repeat the process on the same membrane with an antibody for the total substrate protein (e.g., anti-total-Akt) as a loading control.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated protein signal with increasing inhibitor concentration confirms functional inhibition.

Part 3: The Iterative Cycle of Lead Optimization

The data gathered from synthesis and biological testing feeds into the crucial process of Structure-Activity Relationship (SAR) analysis. This is an iterative cycle where medicinal chemists and biologists work together to design and synthesize improved compounds based on previous results.[23][24]

G cluster_2 Lead Optimization Cycle Design Design Analogs (Based on SAR) Synth Synthesize New Compounds Design->Synth Test Biological Testing (Biochemical & Cellular) Synth->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion

4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is more than just a chemical; it is a strategic entry point into the vast and therapeutically significant landscape of kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient generation of compound libraries. By coupling this synthetic versatility with a rigorous, multi-tiered biological evaluation strategy—from direct enzyme inhibition to cellular target engagement and functional pathway analysis—researchers can effectively navigate the complex path of drug discovery. The protocols and workflows outlined in this guide provide a robust framework for transforming this simple triazine building block into potent and selective next-generation kinase inhibitors.

References

  • Vertex AI Search. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • AACR Journals. (2005, May 1). Structure activity relationships for a novel series of pyrrolo[2,1-f][1][18][21]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research. Retrieved February 15, 2026, from

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Benchchem. (2025). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines.
  • ResearchGate. (2025, August 5). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation.
  • Open Exploration Publishing. (n.d.). The Role of Triazine Scaffolds in Modern Drug Development.
  • Encyclopedia.pub. (2023, August 30). The Antitumor Activity of s-Triazine Derivatives.
  • MDPI. (2023, May 23). Antitumor Activity of s-Triazine Derivatives: A Systematic Review.
  • Journal of Chemical and Pharmaceutical Research. (2023, December 31). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES.
  • Journal of Medicinal Chemistry. (2026, February 7). Cellular Context Influences Kinase Inhibitor Selectivity.
  • Benchchem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • PMC. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • PMC. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review.
  • PMC. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
  • Journal of Advanced Scientific Research. (2025, September 30). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives.
  • Google Patents. (n.d.). WO2009093981A1 - Triazine compounds as kinase inhibitors.
  • Benchchem. (2025). Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
  • MDPI. (2021, February 6). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Synthesis

Executive Summary & Core Chemistry Target Molecule: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Core Challenge: This synthesis requires the desymmetrization of Cyanuric Chloride (TCT) with two distinct nucleophiles: a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Target Molecule: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Core Challenge: This synthesis requires the desymmetrization of Cyanuric Chloride (TCT) with two distinct nucleophiles: a carbon nucleophile (Methyl Grignard) and a nitrogen nucleophile (Methylamine).[1]

The primary yield-limiting factors in this synthesis are competitive oligomerization during the Grignard step and over-amination (disubstitution) during the amine addition. This guide treats the synthesis as a sequential nucleophilic aromatic substitution (


) where temperature control is the primary regulator of selectivity.
Synthesis Workflow (Process Logic)

TriazineSynthesis TCT Cyanuric Chloride (TCT) Inter Intermediate: 2,4-Dichloro-6-methyl-1,3,5-triazine TCT->Inter Step 1: MeMgBr THF, -20°C to 0°C (C-Alkylation) Imp1 Impurity A: Over-Alkylated (Di/Tri-methyl) TCT->Imp1 > 0°C or Excess Grignard Target TARGET: 4-Chloro-N,6-dimethyl- 1,3,5-triazin-2-amine Inter->Target Step 2: MeNH2 Base, 0°C (N-Amination) Imp2 Impurity B: Diamino Product (Over-Amination) Inter->Imp2 > 25°C or Excess Amine Imp3 Impurity C: Hydrolysis Product (Hydroxy-triazine) Inter->Imp3 High pH + Water (> 40°C)

Figure 1: Sequential desymmetrization workflow. Success depends on isolating the Intermediate without triggering the error paths (dotted lines).

Step-by-Step Optimization & Troubleshooting

Phase 1: The C-Alkylation (Grignard Addition)

Goal: Install the C-methyl group at position 6 while retaining two chlorines.

The Problem: Grignard reagents are highly reactive.[2] Adding MeMgBr to TCT often leads to di- or tri-methylation (replacing multiple chlorines), drastically reducing yield.[1]

Protocol Optimization:

  • Inverse Addition (Critical): Always add the Grignard reagent into the TCT solution . Never add TCT to the Grignard. This ensures TCT is always in stoichiometric excess during the addition, statistically favoring mono-substitution.[1]

  • Temperature Floor: The reaction must be initiated between -20°C and -10°C .

    • Why? At this temperature, the energy barrier for the first substitution is overcome, but the second substitution (which requires disrupting the resonance of the now-substituted ring) is kinetically inhibited.

  • Solvent System: Anhydrous THF or Diethyl Ether.[1]

Troubleshooting Guide: Phase 1

SymptomDiagnosisCorrective Action
High levels of dimethyl/trimethyl impurities Localized hot spots or excess reagent.1. Switch to "Inverse Addition" (Grignard into TCT).2. Increase stirring speed (vortexing) to dissipate heat.3. Lower addition temp to -20°C.
Low Conversion (TCT remains) Grignard degradation.[1]Titrate your Grignard reagent before use.[1] Moisture in the THF will kill the reagent immediately.
"Gummy" Precipitate Magnesium salt aggregation.[1]Ensure efficient mechanical stirring. The MgClBr salts can trap the starting material.
Phase 2: The N-Amination

Goal: Install the N-methylamino group at position 2, leaving one chlorine at position 4.

The Problem: The intermediate (2,4-dichloro-6-methyl-1,3,5-triazine) is still highly electrophilic.[1] Methylamine is a strong nucleophile and will easily replace the final chlorine if the temperature rises, forming the diamino impurity.

Protocol Optimization:

  • Stoichiometry: Use 0.95 to 1.0 equivalents of Methylamine.[1] Do not use an excess.

  • Base Scavenger: The reaction produces HCl. You must use a base to neutralize it, or the amine will be protonated (becoming non-nucleophilic

    
    ).[1]
    
    • Recommended: DIPEA (Hünig's base) in THF OR Sodium Carbonate (

      
      ) in Acetone/Water.[1]
      
  • Temperature Control: Maintain 0°C to 5°C .

    • Mechanism:[3][4][5][6] The "Empirical Rule of Triazines" states that mono-substitution occurs at 0°C, di-substitution at room temperature, and tri-substitution at >60°C [1].[1][7]

Troubleshooting Guide: Phase 2

SymptomDiagnosisCorrective Action
Product contains 2,4-bis(methylamino) impurity Reaction too hot or excess amine.1. Strictly maintain 0°C.2. Reduce Methylamine to 0.95 eq.3. Add amine dropwise over 30 mins.[1]
Hydrolysis (OH replaces Cl) pH too high or water too hot.[1]If using aqueous base (

), keep pH < 9.[1] Avoid strong bases like NaOH which promote rapid hydrolysis of chlorotriazines [2].[1]
Low Yield (Incomplete reaction) Protonation of amine.[1]Ensure you have at least 1.0 eq of auxiliary base (DIPEA/Carbonate) to soak up the HCl.[1] If the amine gets protonated, the reaction stops.

Critical Data: Solvent & Base Selection

The choice of solvent dictates the reaction kinetics and workup ease.

SystemProsConsBest For
THF / DIPEA Homogeneous; Easy to dry; Compatible with Grignard step (One-Pot potential).DIPEA is expensive; Removal requires acid wash.[1]High-Value/Small Scale (Recommended for Pharma)
Acetone / Water /

Cheap; Green; Efficient heat transfer.[1]Hydrolysis risk if temp spikes; Grignard step must be isolated first.[1]Large Scale / Industrial
DCM /

Good solubility for product.Triethylamine HCl salts can clog lines/stirrers.[1]Alternative

Frequently Asked Questions (FAQs)

Q: Can I perform this as a "One-Pot" reaction starting from Cyanuric Chloride? A: Yes, but only if you use an anhydrous solvent system (THF) for both steps.[1]

  • Protocol:

    • React TCT + MeMgBr in THF at -20°C.

    • Verify consumption of TCT via TLC/HPLC.[1]

    • Add DIPEA (Base) directly to the vessel.[1]

    • Add Methylamine (as a THF solution) at 0°C.

    • Warning: Do not use aqueous methylamine for a one-pot procedure involving Grignard residue.

Q: My product is turning pink/red upon storage. Why? A: This indicates the presence of phenolic impurities or oxidation of trace amines. Chlorotriazines are sensitive to moisture.[1] Store the product in a desiccator at 4°C. Ensure all acid scavengers (DIPEA/Et3N) are fully removed during workup, as residual amine salts accelerate decomposition.[1]

Q: Why is the "6-methyl" group difficult to install? A: The carbon-triazine bond formation using Grignard reagents is highly exothermic. Unlike amines, which can be controlled by protonation equilibria, Grignard reagents are "hot" nucleophiles.[1] If the local concentration of Grignard is high, it will attack the product you just made, leading to over-alkylation [3].

Q: How do I remove the "Hydroxy" impurity (Hydrolysis product)? A: This impurity is amphoteric but usually more acidic than the product.

  • Purification: Dissolve the crude solid in DCM.[1] Wash with a weak basic solution (

    
    ).[1] The hydroxy-triazine often converts to its salt and moves into the aqueous layer, while the desired chloro-amino product remains in the organic layer.
    

References

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1]

  • Pasha, K., & Taylor, J. A. (2014).[1][8] "Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes." International Journal of Textile Science, 3(2), 29-32.[1][8]

  • Menicagli, R., et al. (2000).[1] "The reaction of Grignard reagents with cyanuric chloride: a new approach to mono- and disubstituted s-triazines." Tetrahedron Letters, 41(9), 1441-1444.[1]

Sources

Optimization

Technical Support Center: Amination of Dichlorotriazines

Current Status: Operational Topic: Troubleshooting Side Products & Impurities Audience: Medicinal Chemists, Process Chemists, Materials Scientists Introduction: The "Goldilocks" Electrophile Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Products & Impurities Audience: Medicinal Chemists, Process Chemists, Materials Scientists

Introduction: The "Goldilocks" Electrophile

Welcome to the technical support hub for triazine chemistry. You are likely here because you are reacting a 2,4-dichloro-6-substituted-1,3,5-triazine (DCT) with an amine, and the result is not the clean monochlorotriazine (MCT) you expected.

The dichlorotriazine core is a "Goldilocks" electrophile: it is less reactive than the parent cyanuric chloride (TCT) but significantly more reactive than the final monochlorotriazine. Success depends entirely on exploiting these kinetic windows. When you step outside these windows, you encounter the "Three Horsemen" of triazine impurities: Bis-amination , Hydrolysis , and Quaternization .

This guide breaks down these failures mechanistically and provides self-validating protocols to resolve them.

Module 1: Over-Amination (Bis-Substitution)

The Issue

You intended to displace one chlorine atom to form a monochlorotriazine (MCT), but your LC-MS shows a significant M+R peak (where R is your amine mass minus H). You have accidentally performed a double substitution.

Root Cause: The Kinetic Window

The reactivity of the triazine ring decreases stepwise with each chlorine substitution due to the donation of electron density from the new substituent into the ring (deactivation).

  • Cyanuric Chloride (TCT): Reacts at

    
    .[1][2]
    
  • Dichlorotriazine (DCT): Reacts at Room Temperature (

    
    ).
    
  • Monochlorotriazine (MCT): Reacts at Reflux (

    
    ).
    

Failure Mode: If you heat a DCT reaction too early, or if your amine is exceptionally nucleophilic (unhindered primary amine), the energy barrier for the second substitution is crossed, leading to mixtures.

Visualizing the Pathway

TriazineSelectivity Start Dichlorotriazine (DCT) Target Monochlorotriazine (MCT) Start->Target + Amine (1.0 eq) Temp: 0-25°C Fast Kinetics SideProduct Bis-Amino Triazine Target->SideProduct + Amine (Excess) Temp: >40°C Slow Kinetics

Figure 1: The kinetic stepwise substitution of dichlorotriazines. Control is achieved via temperature and stoichiometry.

Troubleshooting Protocol
VariableRecommendationRationale
Stoichiometry 0.95 - 1.05 eq. Never use excess amine in this step. If the reaction stalls, add base, not amine.
Temperature

Start at

. Only warm to RT if TLC shows starting material remains after 1 hour.
Addition Dropwise High local concentration of amine (bolus addition) promotes bis-addition even at low temps.

Module 2: Hydrolysis (The M+16 Impurity)

The Issue

Your mass spectrum shows a peak corresponding to [M - Cl + OH] . This is the hydroxy-triazine derivative. It is often insoluble in organic solvents and precipitates as a white solid that does not dissolve in DCM.

Root Cause: Water Competition

Triazines are highly susceptible to Nucleophilic Aromatic Substitution (


) by water, especially at high pH.
  • Mechanism: Hydroxide (

    
    ) is a better nucleophile than many amines. If you use aqueous base (NaOH, 
    
    
    
    ) or wet solvents, water competes for the electrophilic carbon.
  • The "Base Trap": Using strong inorganic bases generates high local concentrations of

    
    .
    
Protocol: The Anhydrous Workaround

To eliminate hydrolysis, you must remove the competitor (water) and modulate the base strength.

  • Switch Solvent: Use anhydrous THF, Dioxane, or Acetonitrile. Avoid Acetone (often wet).

  • Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or 2,4,6-Collidine .

  • The "Schotten-Baumann" Exception: If you must use water (solubility reasons), keep the temperature at

    
     and maintain pH at 7–8, not 10–12.
    

Module 3: The "Ghost" Impurities (Rotamers)

The Issue

Your NMR spectrum looks "dirty." You see broadened peaks, split signals, or what looks like a 60:40 mixture of two compounds, but LC-MS shows a single clean peak.

Root Cause: Restricted Rotation (Atropisomerism)

The C-N bond connecting the exocyclic amine to the triazine ring has partial double-bond character due to resonance delocalization. This creates a high rotational energy barrier.

  • Observation: The molecule is "stuck" in two different conformations (rotamers) on the NMR timescale.

  • Diagnosis: This is not a chemical impurity; it is a conformational isomer.

Validation Experiment: VT-NMR

To confirm rotamers, perform a Variable Temperature (VT) NMR experiment:

  • Take a standard

    
     NMR at 
    
    
    
    (shows split peaks).
  • Heat the probe to

    
     (in DMSO-
    
    
    
    ).
  • Result: If the peaks coalesce (merge) into single sharp signals, they are rotamers. If they remain distinct, you have a chemical impurity.

Module 4: Quaternization (The "Sticky" Spot)

The Issue

You used Triethylamine (TEA) or DABCO as a base. Your yield is low, and you have a very polar spot on the baseline of your TLC that stains with Dragendorff’s reagent.

Root Cause: Tertiary Amine Nucleophilicity

Tertiary amines are not just bases; they are nucleophiles. They can attack the dichlorotriazine to form a Quaternary Ammonium Salt .

  • Mechanism:

    
    .
    
  • Fate: These salts are water-soluble (lost in extraction) or can hydrolyze rapidly to the -OH product upon workup.

Troubleshooting Flowchart

ImpurityFlow Q1 Identify Impurity Mass (LC-MS) Res1 Mass = Product + Amine - HCl (Bis-Substitution) Q1->Res1 M + R Res2 Mass = Product - Cl + OH (Hydrolysis) Q1->Res2 M - 19 Res3 Mass = Product + Base (Quat Salt) Q1->Res3 M + Base Act1 Action: Lower Temp, Reduce Eq of Amine Res1->Act1 Act2 Action: Dry Solvent, Switch to DIPEA Res2->Act2 Act3 Action: Switch from TEA to DIPEA or Inorganic Base Res3->Act3

Figure 2: Rapid diagnostic logic for triazine impurities.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mewaldt, A. et al. (2014). "Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity."[3] PMC (NIH). Link

  • BenchChem. "Managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis." Technical Guide. Link

  • Simanek, E. E. (2014). "Triazine Dendrimers: Interplay between Structure and Function." ResearchGate.[4] Link

  • Procion Dyes Mechanism. "Kinetics and Mechanism of Dyeing Processes." PubMed.[5] Link

Sources

Troubleshooting

Overcoming poor solubility of substituted triazine compounds

Technical Support Center: Triazine Compound Solubility From the Desk of the Senior Application Scientist Welcome to the technical support center for researchers working with substituted triazine compounds. The triazine s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine Compound Solubility

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with substituted triazine compounds. The triazine scaffold is a cornerstone in medicinal chemistry, yet its inherent aromatic and often planar nature frequently leads to significant solubility challenges. Poor aqueous solubility is a critical hurdle that can stall discovery programs, compromise assay data, and create formidable drug development barriers.

This guide is structured to provide direct, actionable solutions to the solubility issues you encounter in the lab. We move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively. This is not a rigid template but a dynamic resource built from field-proven insights and authoritative scientific literature.

Part 1: Troubleshooting Guide - Common Solubility Problems

This section addresses the most frequent issues encountered during routine experiments in a direct question-and-answer format.

Q1: My triazine compound won't dissolve in my standard aqueous buffer (e.g., PBS). What are my immediate first steps?

A: This is the most common starting problem. The initial goal is to achieve a homogenous stock solution for your assays. The primary reason for insolubility is that the energy required to break the compound's crystal lattice and solvate the individual molecules is higher than the energy released upon interaction with water.

Immediate Strategy: Co-Solvency

Your first and simplest approach should be the use of a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like triazines to dissolve.[1][2][3]

  • Action: Attempt to dissolve your compound in a small amount of 100% co-solvent first (e.g., DMSO, Ethanol, PEG 400).

  • Titration: Once dissolved, slowly add this organic stock solution to your aqueous buffer vortexing continuously.

  • Caution: Be mindful of the final co-solvent concentration. Many biological assays are sensitive to organic solvents. Aim for the lowest concentration possible, typically <1% and often <0.1%, to avoid off-target effects. A common issue is that the compound may dissolve in the high-concentration organic stock but precipitate upon dilution into the final aqueous buffer—this is a clear sign that a more advanced strategy is needed.

Table 1: Common Co-Solvents for Initial Solubility Screening

Co-SolventProperties & Use CasesTypical Starting Concentration
DMSO Strong, versatile solvent for highly nonpolar compounds. Can interfere with some assays.< 1%
Ethanol Less aggressive than DMSO. Good for moderately nonpolar compounds.< 5%
Methanol Similar to ethanol, slightly more polar.< 5%
PEG 400 A non-volatile, low-toxicity polymer. Useful for in vivo studies.5-20%
NMP Strong solubilizer, but use with caution due to potential toxicity.< 1%

Q2: I tried a co-solvent, but my compound still precipitates or I cannot get the concentration I need for my assay. What's next?

A: This indicates that a simple polarity adjustment is insufficient. The next logical step is to exploit the chemical properties of the triazine ring itself, specifically its basicity.

Next Step: pH Adjustment

Most pharmacologically relevant triazines contain basic nitrogen atoms.[4] By lowering the pH of the solution, you can protonate these nitrogens. The resulting charged species (a salt formed in situ) is almost always significantly more water-soluble than the neutral free base.[5]

  • Determine pKa: If possible, determine the pKa of your compound. The rule of thumb is that to achieve >99% ionization, the pH of the solution should be at least 2 units below the pKa of the basic group.

  • Experimental Approach: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Test Solubility: Add your compound to each buffer and determine the concentration at which it remains soluble. You should observe a significant increase in solubility as the pH drops.

  • Assay Compatibility: Ensure your assay is stable and functional at the lower pH required for solubilization.

G cluster_0 High pH ( > pKa + 1) cluster_1 Low pH ( < pKa - 1) insoluble Triazine-NH (Unionized, Poorly Soluble) soluble Triazine-NH2+ (Ionized, Highly Soluble) insoluble->soluble + H+ (Acidification) soluble->insoluble - H+ (Basification)

Caption: pH effect on the solubility of a basic triazine compound.

Part 2: Advanced Solubilization Strategies (FAQs)

When basic formulation approaches are insufficient, more advanced techniques are required. These methods involve altering the solid state of the compound or using specialized formulation vehicles.

Q3: My triazine is a weak base, but pH adjustment isn't a viable option for my experiment. How can I leverage its basicity?

A: Salt Formation.

This is the most established and powerful technique for improving the solubility of ionizable drugs.[5][6] Instead of forming the salt in situ with pH adjustment, you create a stable, solid salt form of your compound by reacting it with an acid counterion. This new solid form often has vastly different—and superior—physicochemical properties.

  • Mechanism: The salt form dissolves to release the ionized drug and its counterion, bypassing the high crystal lattice energy of the free base.[7] The dissolution rate is typically much faster.

  • Counterion Selection: The choice of the acid counterion is critical. A general guideline is the "pKa rule": for stable salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of your basic triazine.[6][7][8]

  • Common Counterions: For basic drugs, strong acids like hydrochloride (HCl), sulfate, and mesylate are common choices that often yield highly soluble salts.[8] Organic acids like tartrate or citrate can also be used.

Q4: My compound is not ionizable or salt formation failed. What solid-state modification can I try?

A: Amorphous Solid Dispersions (ASDs).

If your compound is highly crystalline (often described as "brick dust"), its solubility is limited by the strong, stable crystal lattice. An ASD overcomes this by converting the drug to its high-energy, amorphous (non-crystalline) form and dispersing it within a polymer matrix.[9][10][11]

  • Mechanism: The amorphous form does not have a crystal lattice to overcome, leading to significantly higher apparent solubility and faster dissolution.[12] The polymer carrier (e.g., PVP, HPMC-AS) prevents the drug from recrystallizing during storage and upon dissolution, helping to maintain a supersaturated state.[11]

  • When to Use: ASD is ideal for potent, poorly soluble (BCS Class II/IV) neutral compounds or ionizable compounds where salt formation is problematic.[10]

  • Preparation: Common lab- and industrial-scale methods include spray drying and hot-melt extrusion (HME).[9][10]

Q5: I've heard about using "molecular cages" to improve solubility. What is this and when is it appropriate?

A: Cyclodextrin Inclusion Complexation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a triazine, forming an inclusion complex.[13][14]

  • Mechanism: The hydrophobic triazine molecule partitions into the nonpolar cavity of the cyclodextrin. The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent solubility of the guest molecule.[14][15]

  • Types: Natural cyclodextrins (α, β, γ) have limited solubility themselves.[13] Chemically modified derivatives, especially Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are much more soluble and are widely used in pharmaceutical formulations.[15]

  • Application: This is a powerful technique for both in vitro and in vivo studies. It is particularly useful when you need to deliver a high concentration of a very hydrophobic compound without using harsh organic solvents.

G start Poorly Soluble Triazine Compound ionizable Is the compound ionizable (basic)? start->ionizable ph_option Is pH adjustment an option for the assay? ionizable->ph_option Yes asd_cyclo Consider Advanced Formulations ionizable->asd_cyclo No salt Pursue Salt Formation ph_option->salt No ph_adjust Use pH Adjustment ph_option->ph_adjust Yes asd Amorphous Solid Dispersion (ASD) asd_cyclo->asd cyclo Cyclodextrin Complexation asd_cyclo->cyclo

Caption: Decision tree for selecting a solubilization strategy.

Part 3: Key Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Screening

This assay provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the initial dissolution when a DMSO stock is added to buffer. It's essential for early-stage discovery to flag problematic compounds.[16][17]

Objective: To estimate the solubility of compounds by adding a concentrated DMSO stock to an aqueous buffer and measuring the point of precipitation.

Methodology:

  • Plate Preparation: Prepare a 96-well plate with your test compounds serially diluted in 100% DMSO.

  • Buffer Plate: Prepare a separate 96-well analysis plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO plate to the buffer plate (e.g., 100-200 µL). This rapid addition creates supersaturation.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.

  • Analysis:

    • Nephelometry: Measure the turbidity (light scattering) in each well. The concentration at which turbidity significantly increases above background is the kinetic solubility limit.[16] This is the fastest method.

    • HPLC-UV/MS: Alternatively, filter the plate to remove precipitate and analyze the concentration of the remaining soluble compound in the filtrate via HPLC. This is more quantitative but lower throughput.[18]

Protocol 2: pH-Solubility Profiling

Objective: To determine the equilibrium solubility of an ionizable triazine compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that it will not fully dissolve at any pH.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a critical step.

  • Phase Separation: Separate the solid from the supernatant by filtration (using a filter compatible with your compound) or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the logarithm of solubility (log S) against the pH. For a basic compound, you will see a plateau of low solubility at high pH (the intrinsic solubility, S₀) and a linear increase in solubility with a slope of -1 as the pH drops below the pKa.

References

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). SciSpace.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. [Link]

  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. (n.d.). PubMed. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (n.d.). Analytical Chemistry - ACS Publications. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Halo Labs. [Link]

  • High throughput solubility measurement in drug discovery and development. (2007). PubMed. [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Asian Journal of Pharmaceutical Education and Research. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (n.d.). PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC. [Link]

  • Triazine-Based Scavengers: Can They Be a Potential for Formation Damage? (n.d.). ResearchGate. [Link]

  • Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. (n.d.). ACS Publications. [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2020). ResearchGate. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Harmonized Research in Pharmacy. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • Salt selection for basic drugs. (n.d.). ScienceDirect. [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega - ACS Publications. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC - NIH. [Link]

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán Bioscience. [Link]

  • Triazine Vs. Non-Triazine for H2S Treatment. (2022). Q2 Technologies. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). Molecular Pharmaceutics - ACS Publications. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University. [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). Semantic Scholar. [Link]

  • How can cyclodextrins enhance solubility? (2024). YouTube. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). PMC - NIH. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). De Gruyter. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). MDPI. [Link]

  • Solvents extraction of nitrogen / sulfur-containing aromatic separation. (2021). ScienceDirect. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Triazine-Based Condensation Agents (DMT-MM &amp; CDMT)

Welcome to the Advanced Application Support Hub. This guide addresses the stability, handling, and troubleshooting of triazine-based dehydro-condensation agents, specifically DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. This guide addresses the stability, handling, and troubleshooting of triazine-based dehydro-condensation agents, specifically DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and its precursor CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine).

Unlike carbodiimides (EDC/DCC), triazine agents offer unique stability in protic solvents, but they possess specific degradation pathways that can silently destroy your yield if ignored.

Module 1: Reagent Integrity & Pre-Reaction Storage

Most "reaction failures" are actually "reagent failures" before the first drop of solvent is added.

Q: My DMT-MM is off-white/yellow. Is it still usable?

A: Proceed with extreme caution. Pure DMT-MM is a white crystalline solid. A yellow tint indicates partial degradation, likely due to the formation of DMTOH (2,4-dimethoxy-6-hydroxy-1,3,5-triazine) or demethylated byproducts.

  • Diagnostic: Dissolve a small amount in water. It should dissolve clearly. If insoluble particles remain, the active morpholinium salt has degraded to the insoluble triazine ether or hydrolyzed forms.

  • Root Cause: While DMT-MM is less hygroscopic than EDC, prolonged exposure to moisture at room temperature triggers slow hydrolysis.

Q: How should I store these agents for long-term stability?

A: Follow the "Cold & Dry" protocol.

  • DMT-MM: Stable at Room Temperature (RT) for ~1 month. For long-term (>3 months), store at -20°C with desiccant.

  • CDMT: Store at 4°C . It is sensitive to moisture which hydrolyzes the C-Cl bond, rendering it inert.

ReagentStateStorage (Short Term)Storage (Long Term)Critical Sensitivity
DMT-MM SaltRT (Dark, Dry)-20°C (Sealed)Thermal instability (>60°C)
CDMT Solid4°C (Dry)-20°C (Sealed)Moisture (Hydrolysis of C-Cl)

Module 2: Reaction Optimization & Solvent Compatibility

DMT-MM behaves differently than standard coupling agents.[1] Intuition derived from EDC/NHS chemistry may mislead you here.

Q: Can I use DMT-MM in pure water?

A: Yes, and this is its primary advantage. Unlike EDC, which has a half-life of minutes to hours in water depending on pH, DMT-MM is remarkably stable in water at room temperature (100% recovery after 3 hours). It does not require pH adjustment (works best at pH 6–8).

  • Warning: Do not heat aqueous reactions above 50°C. Thermal energy accelerates demethylation (the Von Braun type degradation) rather than the desired amidation.

Q: Why did my yield drop when using DMF or DMSO?

A: Counter-intuitive Solvent Effect. While stable in water, DMT-MM degrades faster in polar aprotic solvents like DMF or DMSO due to self-immolative degradation mechanisms that are stabilized by these solvents.

  • Recommendation: If using organic solvents, use THF (Tetrahydrofuran) or Alcohols (MeOH/EtOH). DMT-MM is uniquely stable in alcohols, avoiding the esterification side-reaction common with other agents.

Q: I am using CDMT. Do I need a base?

A: Yes, absolutely. CDMT is the precursor. It requires a tertiary amine (like N-Methylmorpholine, NMM) to generate the active quaternary ammonium salt in situ.

  • Protocol: Dissolve CDMT + Carboxylic Acid. Add NMM (1.0–1.2 eq).[2][3] Wait 15–30 mins for the active intermediate to form. Then add your amine.[2][4]

Module 3: Mechanism & Degradation Pathways

Understanding the "Why" to fix the "How".

The Activation Cycle

The reaction proceeds via a Nucleophilic Aromatic Substitution (


). The carboxylate attacks the triazine, displacing the morpholine leaving group to form an Activated Triazine Ester . This intermediate is then attacked by the amine.[2]
The Degradation Trap (Thermal Demethylation)

At high temperatures or in specific solvents, the morpholine can attack the methyl group of the methoxy substituent (instead of acting as a leaving group). This destroys the reagent, releasing Methyl Chloride and an inert triazine species.

DMTMM_Mechanism CDMT CDMT (Precursor) DMTMM DMT-MM (Active Reagent) CDMT->DMTMM + NMM (In Situ or Pre-formed) NMM N-Methylmorpholine (Activator) NMM->DMTMM ActiveEster Activated Triazine Ester DMTMM->ActiveEster + R-COO- Demethyl Degradation: Demethylation (Thermal/DMF) DMTMM->Demethyl Heat / DMF Acid Carboxylic Acid (R-COOH) Acid->ActiveEster Amide Target Amide (R-CO-NH-R') ActiveEster->Amide + Amine (Amidation) Hydrolysis Degradation: Hydrolysis (Slow) ActiveEster->Hydrolysis Excess Water (Long duration)

Figure 1: The life-cycle of DMT-MM. Note the red path: Thermal stress leads to irreversible demethylation.

Module 4: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Precipitate forms immediately upon adding DMT-MM Solubility Limit DMT-MM has limited solubility in pure THF or DCM. Add a co-solvent like Methanol or Water (if substrate allows).
Reaction turns yellow/brown Thermal Degradation You likely heated the reaction >50°C. Repeat at RT. DMT-MM is sufficiently reactive at 20–25°C.
Low Yield in DMF Solvent-Induced Decay DMT-MM half-life in DMF is ~15 mins. Switch to MeOH or THF , or add the amine immediately after the acid/DMT-MM mix.
Ester formed instead of Amide Alcohol Competition Rare, but possible if the amine is sterically hindered. Increase amine equivalents or switch solvent to THF/Water.
No Reaction (using CDMT) Missing Base CDMT requires NMM to activate. Ensure NMM is added (1.1 eq) to generate the active salt.

References

  • Kunishima, M., et al. (1999).[1][3][4][5] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent Leading to the Formation of Amides and Esters."[4][5][6][7] Tetrahedron, 55(46), 13159-13170. [4]

  • D'Este, M., et al. (2014).[1] "A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water." Carbohydrate Polymers, 108, 239-246.[1]

  • Bortolotti, B., et al. (2021). "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Materials, 14(1).

  • Raw, S. A. (2009).[1] "The reaction of DMTMM with carboxylic acids: a study of the reaction mechanism." Tetrahedron Letters, 50(8), 946-948.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Purity Analysis of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine

This guide provides a comprehensive, scientifically-grounded protocol for the purity assessment of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, scientifically-grounded protocol for the purity assessment of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions. It elucidates the rationale behind methodological choices, compares the recommended protocol with viable alternatives, and establishes a framework for robust method validation, ensuring data integrity and regulatory confidence.

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. Regulatory bodies such as the FDA and ICH mandate stringent purity requirements and the thorough identification of impurities.[1][2] 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine, a substituted triazine, represents a class of compounds whose potential process-related impurities and degradants must be meticulously controlled. This guide offers a definitive strategy for achieving that objective.

Choosing the Optimal Analytical Technique: A Comparative Overview

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific goals of the analysis. For a polar, nitrogen-containing, and non-volatile molecule like 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine, several techniques can be considered. However, their suitability varies significantly.

Technique Principle Applicability to Target Analyte Advantages Limitations
LC-MS/MS Separates compounds in a liquid phase followed by mass-based detection and fragmentation.Excellent . Ideal for polar, non-volatile, and thermally labile compounds.[3][4]High sensitivity and specificity; provides molecular weight and structural information for impurity identification.[5]Higher initial instrument cost compared to HPLC-UV.[3] Potential for matrix effects/ion suppression.[6]
GC-MS Separates volatile compounds in a gas phase followed by mass-based detection.Poor . Requires analytes to be volatile and thermally stable.[7]Excellent for volatile impurities (e.g., residual solvents) and provides high-resolution separation.[7][8]Not suitable for non-volatile compounds without a derivatization step, which adds complexity and potential for artifacts.[4]
HPLC-UV Separates compounds in a liquid phase followed by detection via UV-Vis absorbance.Good for Quantification . Suitable for separation.Cost-effective, robust, and widely available for routine quantitative analysis.[1]Lacks specificity; cannot identify unknown impurities as it does not provide mass information. Co-eluting impurities can lead to inaccurate quantification.

Workflow for LC-MS Purity Analysis

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.

LCMS_Workflow LC-MS Purity Analysis Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Reporting SamplePrep Weigh Analyte (e.g., 10 mg) Dilution Dissolve & Dilute in Diluent (e.g., to 1.0 mg/mL stock, then to 10 µg/mL working) SamplePrep->Dilution LC_Separation Chromatographic Separation (Reversed-Phase C18) Dilution->LC_Separation StandardPrep Prepare Calibration Standards & Controls StandardPrep->LC_Separation MS_Ionization Ionization (Positive ESI) LC_Separation->MS_Ionization MS_Detection Mass Detection (Full Scan & MRM) MS_Ionization->MS_Detection Integration Peak Integration & Identification MS_Detection->Integration Quantification Quantification & Purity Calculation (% Area Normalization) Integration->Quantification Reporting Generate Report (Purity, Impurity Profile) Quantification->Reporting

Caption: A streamlined workflow for the purity analysis of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine by LC-MS/MS.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point. Method optimization is recommended to account for specific instrument variations and impurity profiles.

Materials and Reagents
  • Analyte: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine reference standard and test sample.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Mobile Phase Additive: Formic Acid (≥99% purity).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation
  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample and Standard Preparation
  • Causality: The goal is to fully dissolve the sample in a diluent compatible with the mobile phase to ensure sharp chromatographic peaks and prevent precipitation on the column.

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Solution (10 µg/mL): Further dilute the stock solution 1:100 with the sample diluent. This concentration is typically suitable for achieving a strong signal for the main peak without saturating the detector, while allowing for the detection of low-level impurities.

Liquid Chromatography (LC) Method
  • Causality: Due to the polar nature of the triazine analyte, a standard C18 column may provide insufficient retention under high aqueous conditions.[2][9] Therefore, an "aqueous-stable" C18 column is selected, which incorporates polar modifications to prevent phase collapse and ensure reproducible retention.[10] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.

Parameter Condition
Column Aqueous C18 (e.g., Waters Xterra® RP18, Agilent ZORBAX AQ), 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See table below

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 |

Mass Spectrometry (MS) Method
  • Causality: Electrospray Ionization (ESI) is the preferred technique for polar molecules already in a liquid stream.[11][12] Given the basic nitrogen atoms in the triazine ring and amine groups, positive ion mode will yield a strong protonated molecular ion ([M+H]+), which is ideal for sensitive detection. A combination of full scan and tandem MS (MS/MS) is used.

    • Full Scan: Detects all ions within a mass range, crucial for discovering unknown impurities.

    • MS/MS (MRM): Provides exceptional sensitivity and selectivity for quantifying the main component and any known impurities by monitoring specific precursor-to-product ion transitions.

Parameter Condition
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/Hr
Full Scan Range m/z 100 - 500
MS/MS Transitions To be determined empirically. For 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (MW: 172.6), the precursor would be m/z 173.6. Product ions would result from fragmentation of the triazine ring or loss of substituents.

Framework for Method Validation (Trustworthiness)

A protocol is only trustworthy if it is validated. The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13]

Parameter Objective & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants. (Peak purity analysis, no interference at the analyte's retention time).
Linearity Establish a linear relationship between concentration and detector response. (Correlation coefficient R² > 0.995 over a range, e.g., LOQ to 150% of the working concentration).
Accuracy Measure the closeness of the test results to the true value. (Spike recovery experiments at multiple levels, e.g., 80-120% recovery).[13]
Precision Assess the degree of scatter between a series of measurements. (Repeatability [intra-day] and Intermediate Precision [inter-day, inter-analyst]; RSD ≤ 2%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of ~3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of ~10:1).
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).

Data Analysis and Interpretation

Purity is typically calculated using the area normalization method from the chromatogram.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all compounds have a similar response factor in the MS detector. For more accurate quantification, especially for known impurities, calibration curves should be generated using certified reference standards for each impurity. Unknown impurities can be tentatively identified by their accurate mass (if using HRMS) and fragmentation patterns, providing critical information for further investigation and structural elucidation.

References

  • Huang, S. B., Mayer, T. J., Yokley, R. A., & Perez, R. (2006). Direct Aqueous Injection Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry Analysis of Water for Atrazine, Simazine, and Their Chlorotriazine Metabolites. Journal of Agricultural and Food Chemistry, 54(3), 713-719. [Link]

  • Okihashi, M., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125(11), 2029-2032. [Link]

  • Corso, G., & Paim, T. P. S. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 73(15), 5067-5083. [Link]

  • Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]

  • Zhang, K., Wang, Z., Li, Y., Wang, Y., & Zhang, Y. (2022). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 27(19), 6649. [Link]

  • Yokley, R. A., & Cheung, M. W. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7272-7278. [Link]

  • Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]

  • Rodríguez-Rodríguez, C. E., et al. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. Journal of Chromatography B, 1156, 122296. [Link]

  • Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Suneetha, D., & Rao, B. M. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • S, M., & M, S. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1025-1040. [Link]

  • Guillarme, D., & Veuthey, J. L. (2009). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 877(28), 3101-3113. [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4613. [Link]

  • D'Arienzo, C. J., & Kaal, E. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International, 33(9), 20-29. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Al-Tannak, N. F., & Al-Battat, A. H. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Molecules, 28(12), 4811. [Link]

  • Smith, G. A., Pepich, B. V., & Munch, D. J. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 138-144. [Link]

  • Smith, G. A., Pepich, B. V., & Munch, D. J. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 138-144. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • McLean, J. A., & Russell, D. H. (2015). Nonconventional Alternatives to LC–MS. LCGC International, 28(5), 34-41. [Link]

  • Labcompare. (2024). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • ILT. (2024). How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • ResolveMass Laboratories Inc. (n.d.). GC-MS vs LC-MS. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Dulaurent, S., El-Mrabet, F., & Gaulier, J. M. (2013). LC-MS vs. GC-MS, Online Extraction Systems, Advantages of Technology for Drug Screening Assays. In: Drug Screening Methods. Methods in Molecular Biology (Methods and Protocols), vol 986. Humana Press, Totowa, NJ. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

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Comparative

Beyond the Baseline: Strategic Alternatives to 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine in Synthesis

Executive Summary: The Case for Substitution In the landscape of heterocyclic electrophiles, 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (hereafter referred to as CDMTA ) represents a specific class of "stabilized" monoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Substitution

In the landscape of heterocyclic electrophiles, 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (hereafter referred to as CDMTA ) represents a specific class of "stabilized" monochlorotriazines (MCTs). Structurally, the presence of a strong electron-donating amine (N-methylamino) and a methyl group significantly deactivates the triazine core via resonance, making the C-Cl bond less susceptible to nucleophilic attack compared to other triazine reagents.

While CDMTA offers high chemoselectivity due to this deactivation, researchers often encounter limitations in reaction kinetics , atom economy , and commercial availability . This guide evaluates three high-performance alternatives that address these specific bottlenecks:

  • CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine): The industry standard for balanced reactivity/stability.

  • DMT-MM: A water-soluble, isolation-free alternative for "green" coupling.

  • Cyanuric Chloride (TCT): The hyper-reactive, low-cost parent scaffold for stepwise functionalization.

Comparative Analysis of Reagents

The following table contrasts the baseline (CDMTA) against its primary alternatives based on electronic properties and practical application.

FeatureBaseline: CDMTA Alternative 1: CDMT Alternative 2: DMT-MM Alternative 3: TCT
Structure Amino-Methyl-ChloroDimethoxy-ChloroQuaternary Ammonium SaltTrichloro
Electronic State Highly Deactivated (Strong resonance donor)Moderately Deactivated (Alkoxy donors)Highly Activated (Cationic leaving group)Activated (Inductive withdrawal)
Primary Use Late-stage functionalization; ScaffoldCarboxylic acid activation; Amide couplingPeptide coupling in water/alcohol; Green chemistryRaw material; Sequential

Reaction Kinetics Slow (Requires heat/catalyst)Moderate (RT to 40°C)Fast (0°C to RT)Very Fast (Exothermic at 0°C)
Solubility Organic solvents (DCM, THF)Organic solventsWater, AlcoholsOrganic solvents
Cost Efficiency Low (Specialty chemical)High (Commodity reagent)ModerateVery High (Bulk chemical)

Deep Dive: Alternative Reagents

Alternative A: CDMT (The "Gold Standard" Activator)

Best for: Increasing reaction rates without sacrificing handling stability.

Mechanism & Causality: Unlike CDMTA, where the amine substituent pushes electron density into the ring (rendering the carbon attached to chlorine less electrophilic), CDMT uses methoxy groups. Oxygen is a weaker resonance donor than nitrogen. Consequently, the C-Cl center in CDMT is significantly more electrophilic, allowing for faster nucleophilic aromatic substitution (


) or activation of carboxylic acids into "super-active" triazine esters.

Key Advantage: CDMT enables the formation of amides from sterically hindered carboxylic acids where CDMTA would fail or require forcing conditions that cause racemization.

Alternative B: DMT-MM (The "Green" Specialist)

Best for: Aqueous chemistry, bioconjugation, and avoiding base-mediated side reactions.

Mechanism & Causality: DMT-MM is synthesized by reacting CDMT with N-methylmorpholine (NMM).[1][2][3] This converts the leaving group from a chloride (fair) to a quaternary ammonium (excellent). This modification makes the reagent water-soluble and eliminates the need for adding an exogenous base to scavenge HCl (since the morpholine moiety handles proton transfer).

Key Advantage: It allows for "one-pot" conjugation of sensitive biomolecules (proteins, sugars) in aqueous buffer, a protocol impossible with the hydrophobic CDMTA.

Visualizing the Chemistry

Diagram 1: Comparative Reactivity & Mechanism

The following diagram illustrates the mechanistic divergence between the stabilized baseline (CDMTA) and the activated alternative (CDMT/DMT-MM) during a standard nucleophilic substitution.

TriazineReactivity cluster_0 Baseline: CDMTA (Stabilized) cluster_1 Alternative: CDMT (Activated) CDMTA CDMTA (Amino/Methyl Deactivated) TS_Slow Transition State (High Energy Barrier) CDMTA->TS_Slow Nucleophile (Slow Attack) CDMT CDMT (Methoxy Activated) CDMTA->CDMT Switch for Higher Kinetics Product_A Substituted Product TS_Slow->Product_A -Cl Intermediate Active Ester / Intermediate CDMT->Intermediate R-COOH + Base (Fast Attack) Product_B Amide / Conjugate Intermediate->Product_B R-NH2 (Coupling)

Caption: Mechanistic comparison showing the higher energy barrier for nucleophilic attack on CDMTA due to resonance stabilization, contrasted with the rapid activation pathway of CDMT.

Diagram 2: Selection Decision Tree

Use this logic flow to select the correct alternative based on your specific experimental constraints.

DecisionTree Start Start: Replacing CDMTA Q1 Is the reaction in Aqueous Media? Start->Q1 Q2 Is Cost/Scale the primary driver? Q1->Q2 No (Organic Solvent) Sol_DMTMM Use DMT-MM (Water Soluble, No Base) Q1->Sol_DMTMM Yes Q3 Is the substrate Acid Sensitive? Q2->Q3 No (Lab Scale) Sol_TCT Use Cyanuric Chloride (TCT) (Stepwise Temp Control) Q2->Sol_TCT Yes (>1kg Scale) Sol_CDMT Use CDMT (Standard Organic Synthesis) Q3->Sol_CDMT No (Standard) Sol_EEDQ Use EEDQ/IIDQ (Non-Triazine Alternative) Q3->Sol_EEDQ Yes (Avoid HCl gen)

Caption: Decision matrix for selecting the optimal triazine-based reagent based on solvent system, scale, and substrate sensitivity.

Experimental Protocols

Protocol A: CDMT-Mediated Amide Coupling (General)

This protocol replaces CDMTA for amide bond formation, offering higher yields and shorter reaction times.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • CDMT (1.0 – 1.2 equiv)[2]

  • N-Methylmorpholine (NMM) (1.2 – 1.5 equiv)

  • Amine (1.0 – 1.2 equiv)[2]

  • Solvent: THF, DCM, or DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (10 mmol) in THF (50 mL) at 0°C.

  • Reagent Addition: Add CDMT (10 mmol) followed by the dropwise addition of NMM (12 mmol). Note: A white precipitate of NMM·HCl will form, indicating the formation of the reactive triazine ester.

  • Incubation: Stir at 0°C for 1–2 hours. (Unlike CDMTA, which requires heating, this step must be kept cool to prevent degradation).

  • Coupling: Add the amine (10 mmol) to the mixture. Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

Validation Check: Monitor the disappearance of the intermediate active ester by TLC (often runs higher than the acid).

Protocol B: Synthesis of CDMT from TCT (Cost-Saving Route)

If CDMTA is being used due to supply issues, synthesizing CDMT from cheap Cyanuric Chloride is a viable upstream solution.

  • Setup: Charge a flask with Cyanuric Chloride (TCT, 18.4 g, 100 mmol) and Acetone/Water (1:1). Cool to 0°C.

  • Substitution: Add NaHCO3 (16.8 g, 200 mmol) dissolved in water dropwise, followed by Methanol (excess).

  • Control: Maintain temperature < 5°C to prevent tris-substitution.

  • Isolation: Filter the precipitate. Recrystallize from heptane/toluene.

    • Yield: Typically >85%.[4]

    • Purity: Check melting point (74–76°C).

References

  • Kaminski, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][2][3][5][6] A New Coupling Reagent for Peptide Synthesis."[3] Tetrahedron Letters.

  • Kunishima, M., et al. (1999).[5] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent Leading to the Formation of Amides and Esters."[2][5] Tetrahedron.

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron.

  • Cronin, J. S., et al. (1996).[5] "An Improved Procedure for the Large Scale Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine." Synthetic Communications.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

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Reactant of Route 1
Reactant of Route 1
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
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Reactant of Route 2
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
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